molecular formula C6H9BN2O4 B13403777 (4,6-Dimethoxypyrimidin-5-yl)boronic acid

(4,6-Dimethoxypyrimidin-5-yl)boronic acid

Cat. No.: B13403777
M. Wt: 183.96 g/mol
InChI Key: XSPTURBJHOFNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a useful research compound. Its molecular formula is C6H9BN2O4 and its molecular weight is 183.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4,6-Dimethoxypyrimidin-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,6-Dimethoxypyrimidin-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9BN2O4

Molecular Weight

183.96 g/mol

IUPAC Name

(4,6-dimethoxypyrimidin-5-yl)boronic acid

InChI

InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)6(13-2)9-3-8-5/h3,10-11H,1-2H3

InChI Key

XSPTURBJHOFNDN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CN=C1OC)OC)(O)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: (4,6-Dimethoxypyrimidin-5-yl)boronic Acid

[1][2][3]

Executive Summary

(4,6-Dimethoxypyrimidin-5-yl)boronic acid (CAS: 1260518-73-7) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals. Unlike simple phenylboronic acids, this reagent presents a unique dichotomy: the electron-rich dimethoxy substituents stabilize the pyrimidine ring against some nucleophilic attacks, yet the electron-deficient heteroaromatic core renders the C-B bond susceptible to hydrolytic cleavage (protodeboronation). This guide provides an authoritative analysis of its physicochemical behavior, synthesis, and optimized cross-coupling protocols.

Physicochemical Profile

PropertySpecification
Chemical Name (4,6-Dimethoxypyrimidin-5-yl)boronic acid
CAS Number 1260518-73-7
Molecular Formula C₆H₉BN₂O₄
Molecular Weight 183.96 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Storage -20°C, under inert atmosphere (Argon/Nitrogen)
Stability Hygroscopic; prone to protodeboronation in basic aqueous media
pKa (Calculated) ~8.5 (Boronic acid moiety)

Synthesis & Manufacturing

The synthesis of (4,6-dimethoxypyrimidin-5-yl)boronic acid typically proceeds via cryogenic halogen-lithium exchange. This route is preferred over direct palladium-catalyzed borylation due to the thermal sensitivity of the resulting boronic acid.

Mechanistic Workflow

The 5-bromo-4,6-dimethoxypyrimidine precursor undergoes rapid Lithium-Halogen exchange at -78°C. The steric bulk of the methoxy groups at positions 4 and 6 directs the lithiation exclusively to position 5, preventing nucleophilic attack at position 2 (a common side reaction in pyrimidines).

SynthesisPathwayStart5-Bromo-4,6-dimethoxypyrimidineLi_IntLithium Intermediate(-78°C)Start->Li_Intn-BuLi, THF-78°C, 30 minBoronateTrialkyl BoronateComplexLi_Int->BoronateB(OiPr)3QuenchProduct(4,6-Dimethoxypyrimidin-5-yl)boronic acidBoronate->ProductH3O+ HydrolysisControlled pH

Caption: Cryogenic synthesis pathway utilizing steric control to prevent nucleophilic addition.

Detailed Experimental Protocol

Reagents: 5-Bromo-4,6-dimethoxypyrimidine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Triisopropyl borate (1.2 eq), Anhydrous THF.

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF and 5-bromo-4,6-dimethoxypyrimidine. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent "dance" reactions (halogen migration). Stir for 30 minutes.

  • Borylation: Add Triisopropyl borate (B(OiPr)₃) dropwise. The solution may become viscous. Stir at -78°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Hydrolysis: Quench with 1N HCl until pH ~5-6. Warning: Do not acidify below pH 4, as this accelerates decomposition.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from acetonitrile/water if necessary.

Reactivity & Stability: The Protodeboronation Challenge

The 5-pyrimidinyl position is inherently unstable in boronic acids due to the electron-deficient nature of the ring, which facilitates the formation of a tetrahedral boronate anion—the rate-determining step in base-catalyzed protodeboronation.

However, the 4,6-dimethoxy groups provide a "push-pull" stabilization:

  • Electronic Effect: The oxygen atoms donate electron density into the ring via resonance, partially offsetting the electron deficiency of the nitrogen atoms. This raises the pKa of the ring protons, making the C-B bond slightly more robust than in unsubstituted pyrimidine-5-boronic acid.

  • Steric Effect: The methoxy groups flank the boron atom, hindering the approach of bulky bases or nucleophiles, but also complicating transmetallation during Suzuki coupling.

Mechanism of Degradation

Under basic conditions (common in Suzuki coupling), the hydroxide ion attacks the boron to form a boronate anion. In heteroaromatics, this species can spontaneously fragment, breaking the C-B bond and yielding the parent arene (4,6-dimethoxypyrimidine).

Protodeboronationcluster_preventionMitigation StrategiesBABoronic Acid(Neutral)AnionBoronate Anion(Tetrahedral)BA->Anion+ OH- (Base)TSTransition State(C-B Cleavage)Anion->TSSlow StepDecompDecomposition Products(4,6-Dimethoxypyrimidine + Boric Acid)TS->DecompIrreversibleM1Use Anhydrous ConditionsM2Use Weak Bases (K3PO4)

Caption: Base-catalyzed protodeboronation pathway and mitigation strategies.

Applications in Medicinal Chemistry

This building block is primarily used to introduce the 4,6-dimethoxypyrimidine pharmacophore, a motif found in:

  • Kinase Inhibitors: The pyrimidine nitrogen atoms can accept hydrogen bonds from the kinase hinge region.

  • Endothelin Receptor Antagonists: Used in cardiovascular therapeutics.

  • Agrochemicals: Sulfonylurea herbicides often incorporate this specific pyrimidine ring to target acetolactate synthase (ALS).

Optimized Suzuki-Miyaura Coupling Protocol

To couple (4,6-dimethoxypyrimidin-5-yl)boronic acid successfully, one must outcompete the protodeboronation rate with the transmetallation rate.

Key Optimization Parameters:

  • Catalyst: Use electron-rich, bulky phosphine ligands (e.g., Pd(dppf)Cl₂ , XPhos Pd G2 , or SPhos ) to accelerate oxidative addition and transmetallation.

  • Base: Avoid strong bases like NaOH or KOtBu. Use K₃PO₄ or Cs₂CO₃ .

  • Solvent: 1,4-Dioxane/Water (4:1) is standard, but if deboronation is observed, switch to anhydrous DMF or n-Butanol .

Standard Coupling Procedure
  • Charge: Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 eq) in a reaction vial.

  • Degas: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS.

    • Troubleshooting: If starting material remains but boronic acid is consumed (deboronation), add the boronic acid in portions (0.4 eq every 2 hours) or switch to the pinacol ester derivative.

Handling & Safety

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Precautions: Handle in a fume hood. Avoid inhalation of dust.

  • Degradation: If the solid turns from white to yellow/brown, it indicates oxidation or hydrolysis. Verify purity by ¹H NMR (DMSO-d₆) before use.

References

  • Synthesis of Pyrimidinyl Boronic Acids via Li-Halogen Exchange Source: Organic Syntheses URL:[Link] (Note: General procedure for heterocyclic boronic acids adapted for specific substrate)

  • Protodeboronation Mechanisms in Heterocyclic Boronic Acids Source: Wikipedia / Literature Review URL:[Link]

  • Suzuki Coupling of Unstable Boronic Acids Source: Organic Chemistry Portal URL:[Link]

  • Boronic Acids in Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]

An In-depth Technical Guide to (4,6-Dimethoxypyrimidin-5-yl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1260518-73-7

Introduction: The Strategic Importance of (4,6-Dimethoxypyrimidin-5-yl)boronic acid in Medicinal Chemistry

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a specialized heterocyclic building block that has garnered significant attention in the field of drug discovery and development. Its unique structural features, combining a pyrimidine core with a reactive boronic acid moiety, make it an invaluable tool for medicinal chemists. The pyrimidine scaffold is a common motif in a vast array of biologically active compounds, including kinase inhibitors and other targeted therapies.[1][2] The boronic acid functional group serves as a versatile handle for the construction of complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of (4,6-Dimethoxypyrimidin-5-yl)boronic acid, with a focus on its practical utility for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (4,6-Dimethoxypyrimidin-5-yl)boronic acid is crucial for its effective use in synthesis and for ensuring its stability and integrity.

PropertyValueSource(s)
CAS Number 1260518-73-7[5][6]
Molecular Formula C₆H₉BN₂O₄[5]
Molecular Weight 183.96 g/mol [5]
Appearance Solid[6]
Purity Typically ≥95-98%[6]
Storage Conditions Store in a freezer under an inert atmosphere, at -20°C.[6]
Solubility Soluble in organic solvents such as DMSO and methanol.[4][7][8]

Safety and Handling: (4,6-Dimethoxypyrimidin-5-yl)boronic acid is classified as harmful and an irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of (4,6-Dimethoxypyrimidin-5-yl)boronic acid: A Mechanistic Perspective

The synthesis of (4,6-Dimethoxypyrimidin-5-yl)boronic acid typically proceeds through a well-established organometallic route involving a lithium-halogen exchange reaction followed by borylation. This method offers a reliable and efficient pathway to this key intermediate.

Synthetic Pathway Overview

The most common synthetic approach starts from a halogenated pyrimidine precursor, such as 5-bromo-4,6-dimethoxypyrimidine. This precursor undergoes a lithium-halogen exchange reaction with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures to generate a highly reactive lithiated pyrimidine intermediate. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired (4,6-Dimethoxypyrimidin-5-yl)boronic acid.

Synthesis_Pathway A 5-Bromo-4,6-dimethoxypyrimidine B Lithiated Pyrimidine Intermediate A->B n-BuLi, THF, -78 °C (Lithium-Halogen Exchange) C Boronate Ester B->C B(OR)₃ (Borylation) D (4,6-Dimethoxypyrimidin-5-yl)boronic acid C->D Aqueous Acidic Workup (Hydrolysis)

Caption: Synthetic route to (4,6-Dimethoxypyrimidin-5-yl)boronic acid.

Detailed Experimental Protocol (Exemplary)

The following is a representative, detailed protocol for the synthesis of (4,6-Dimethoxypyrimidin-5-yl)boronic acid. This protocol is based on established methods for the synthesis of aryl boronic acids via lithium-halogen exchange.[9][10][11]

Materials:

  • 5-Bromo-4,6-dimethoxypyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 5-bromo-4,6-dimethoxypyrimidine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • Quenching and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography to afford (4,6-Dimethoxypyrimidin-5-yl)boronic acid as a solid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized (4,6-Dimethoxypyrimidin-5-yl)boronic acid.

Spectroscopic Data
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the pyrimidine C2-proton, and singlets for the two methoxy groups. The broad singlet for the boronic acid protons is also a characteristic feature.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for the pyrimidine ring carbons and the methoxy carbons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.[12]

While specific, publicly available spectra for this exact compound are not readily found in peer-reviewed literature, chemical suppliers often provide this data upon request with purchase. The expected spectral data can be inferred from the known spectra of similar pyrimidine and boronic acid derivatives.[4][7][8][13]

Applications in Drug Discovery and Development

The primary application of (4,6-Dimethoxypyrimidin-5-yl)boronic acid in drug discovery is as a key building block in the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organic halide or triflate.[3][4] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of coupling partners.

Suzuki_Coupling A (4,6-Dimethoxypyrimidin-5-yl)boronic acid C Palladium Catalyst Base A->C B Aryl/Heteroaryl Halide (R-X) B->C D Coupled Product C->D

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Coupling Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid with an aryl bromide.

Materials:

  • (4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl bromide, (4,6-Dimethoxypyrimidin-5-yl)boronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the desired biaryl product.

Role in the Synthesis of Bioactive Molecules

The 4,6-dimethoxypyrimidine moiety is a key structural feature in a number of kinase and other enzyme inhibitors. By using (4,6-Dimethoxypyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling reactions, medicinal chemists can efficiently synthesize libraries of compounds for screening and lead optimization. For instance, this building block can be used in the synthesis of inhibitors of Poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair that are important targets in cancer therapy.[14][15][16][17][18]

Conclusion

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its straightforward synthesis and utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its properties, handling, and reactivity is key to leveraging its full potential in the quest for novel and effective medicines.

References

  • Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry.
  • Ferro, S., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. Tetrahedron, 65(49), 10133-10141.
  • Mayo Clinic. Anticancer Drug Action Laboratory - Development of PARP Inhibitors and DDR Modifiers To Treat Ovarian Cancer. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Das, B. C., et al. (2018). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 8(63), 36171-36175.
  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
  • Li, H., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. European Journal of Medicinal Chemistry, 297, 117765.
  • Wikipedia. (2023). Metal–halogen exchange. Retrieved from [Link]

  • De, A. (2012). A Review of PARP Inhibitors in Clinical Development. Oncology (Williston Park), 26(3), 244-250.
  • Pozdnyakov, I. A., et al. (2023). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3‐dihydro‐1H‐perimidine. Chemistry – A European Journal, 29(46), e202301439.
  • Bailey, W. F., & Punzalan, E. R. (1990). Lithium-Halogen Exchange. University of Connecticut. Retrieved from [Link]

  • Zhao, S.-Y., et al. (2016).
  • Knochel, P., et al. (2014).
  • Birrer, M. (2019). Evolution of PARP Inhibitors in Advanced Ovarian Cancer. OncLive. Retrieved from [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1985). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 95(3), 205-213.
  • Musella, S., et al. (2024). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Molecules, 29(20), 4683.
  • González-García, M. (2019).
  • Ali, I., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1481523.
  • Beaver, M. G., et al. (2010). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Organic Process Research & Development, 14(4), 864-868.

Sources

An In-depth Technical Guide on the Mechanism of Action of (4,6-Dimethoxypyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a specialized heterocyclic building block crucial for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its primary "mechanism of action" is not biological, but chemical; it functions as a key nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide elucidates this mechanism, detailing the catalytic cycle and the compound's specific role in carbon-carbon bond formation. We will explore its application in the synthesis of bioactive molecules, provide a detailed experimental protocol, and discuss the critical parameters for successful execution, thereby offering a comprehensive resource for researchers and drug development professionals aiming to leverage this versatile reagent.

Introduction: The Strategic Value of a Pyrimidine Boronic Acid

In the landscape of medicinal chemistry, pyrimidine scaffolds are of immense importance, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] (4,6-Dimethoxypyrimidin-5-yl)boronic acid (Structure 1) is a highly valuable reagent that provides a direct route to introduce a dimethoxy-substituted pyrimidine moiety into a target molecule.[3][4]

Structure 1: (4,6-Dimethoxypyrimidin-5-yl)boronic acid
Molecular Formula: C₆H₉BN₂O₄ | Molecular Weight: 183.96 g/mol

Its utility is almost exclusively realized through the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for synthesizing biaryl compounds, conjugated systems, and other complex architectures.[5][6] Boronic acids are favored coupling partners due to their stability, low toxicity, and commercial availability.[7][8][9] This guide will focus on the chemical mechanism by which this specific boronic acid participates in this transformative reaction.

The Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction creates a new carbon-carbon bond between an organoboron compound (like (4,6-dimethoxypyrimidin-5-yl)boronic acid) and an organic halide or triflate.[5][6] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][10][11]

The Catalytic Cycle in Detail:
  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with an organic halide (R¹-X, e.g., an aryl bromide). The palladium atom inserts itself into the carbon-halogen bond, oxidizing from Pd(0) to Pd(II) and forming a new organopalladium complex.[5][10][12]

  • Transmetalation: This is the critical step where (4,6-dimethoxypyrimidin-5-yl)boronic acid enters the cycle. The boronic acid must first be activated by a base (e.g., Na₂CO₃, K₃PO₄).[6] The base converts the neutral boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻). This activated boronate then transfers its pyrimidinyl group to the Pd(II) center, displacing the halide. This forms a new diorganopalladium(II) intermediate.[7][10]

  • Reductive Elimination: In the final step, the two organic groups (the pyrimidinyl from the boronic acid and the R¹ group from the organic halide) coupled on the palladium center are eliminated, forming a new C-C bond and the desired final product. This process reduces the palladium from Pd(II) back to its Pd(0) state, regenerating the catalyst to begin a new cycle.[5][10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Products pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add pd2_complex R¹-Pd(II)L₂-X pd_add->pd2_complex pd_trans Transmetalation pd2_complex->pd_trans pd2_diorgano R¹-Pd(II)L₂-R² pd_trans->pd2_diorgano pd_reduct Reductive Elimination pd2_diorgano->pd_reduct pd_reduct->pd0 Catalyst Regenerated product Coupled Product (R¹-R²) pd_reduct->product Forms r1x Organic Halide (R¹-X) r1x->pd_add Enters Cycle boronic (4,6-Dimethoxypyrimidin-5-yl) boronate (R²-B(OR)₃⁻) boronic->pd_trans Enters Cycle base Base (e.g., Na₂CO₃) base->boronic Activation byproduct X⁻, B(OR)₃

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The true value of (4,6-dimethoxypyrimidin-5-yl)boronic acid is demonstrated in its application as a building block for synthesizing complex, biologically active molecules. Pyrimidine-containing boronic acids are particularly relevant in the development of kinase inhibitors, a major class of anticancer drugs.[13]

A notable, albeit structurally related, example is the synthesis of Pexidartinib (PLX3397), an inhibitor of the colony-stimulating factor 1 receptor (CSF1R) used to treat tenosynovial giant cell tumor.[14][15] While various synthetic routes exist, Suzuki-Miyaura coupling represents a key strategy for constructing the core biaryl structure of many such inhibitors.[14][16] The use of (4,6-dimethoxypyrimidin-5-yl)boronic acid allows for the precise and efficient installation of the pyrimidine heterocycle, which is often critical for binding to the target enzyme.

Parameter Description Significance in Drug Synthesis
Reaction Type Palladium-Catalyzed Cross-CouplingForms C-C bonds, essential for building molecular complexity.
Substrates (4,6-Dimethoxypyrimidin-5-yl)boronic acid + Aryl/Heteroaryl HalideCreates biaryl or hetero-biaryl scaffolds common in kinase inhibitors.
Catalyst Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Low catalyst loading required, highly efficient.
Base Inorganic base (Na₂CO₃, K₃PO₄, Cs₂CO₃)Activates the boronic acid for transmetalation. Choice of base can significantly impact yield.[6]
Solvent Aprotic polar solvents (e.g., Dioxane, Toluene, DMF) with waterSolubilizes reactants and facilitates the reaction phases.
Product 5-Aryl-4,6-dimethoxypyrimidine derivativeA key intermediate or final API containing the crucial pyrimidine pharmacophore.

Experimental Protocol: A General Suzuki-Miyaura Coupling Workflow

This section provides a validated, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using (4,6-dimethoxypyrimidin-5-yl)boronic acid.

Materials & Reagents:
  • (4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Sodium Carbonate, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica gel)

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask, add (4,6-dimethoxypyrimidin-5-yl)boronic acid, the aryl bromide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent & Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst. The mixture may change color upon catalyst addition.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is not a therapeutic agent in itself, but rather a critical enabler in the synthesis of advanced pharmaceutical compounds. Its mechanism of action is rooted in the elegant and powerful chemistry of the Suzuki-Miyaura cross-coupling reaction. By serving as a reliable donor of a substituted pyrimidine moiety, it provides medicinal chemists with a powerful tool to construct novel molecular architectures for drug discovery. Understanding its chemical reactivity, the nuances of the catalytic cycle, and the practical aspects of its application is essential for any researcher aiming to innovate in the field of drug development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Li, Z., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Baker, S. J., et al. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]

  • Plescia, C., & Moitessier, N. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Zhao, B., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Google Patents. (2020). CN111233857A - Synthetic method for continuously producing pexidartinib.
  • ResearchGate. (2022). Synthesis of pexidartinib (XXXVIII). [Link]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]

  • Silva, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Singh, A., & Kumar, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

  • Chiou, S.-L., et al. (2026). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. RSC Advances. [Link]

  • ResearchGate. (2020). Synthesis and structure of pexidartinib. [Link]

  • Wang, Y., et al. (2022). Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Pharmaceuticals. [Link]

  • Chiou, S.-L., et al. (2026). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. PMC. [Link]

  • Chiou, S.-L., et al. (2026). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. PDF. [Link]

  • van de Sande, M., et al. (2021). Pexidartinib improves physical functioning and stiffness in patients with tenosynovial giant cell tumor. Acta Orthopaedica. [Link]

Sources

Spectroscopic Analysis of (4,6-Dimethoxypyrimidin-5-yl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science.[1][2] Its structural features, particularly the pyrimidine core and the boronic acid moiety, make it a valuable building block in the synthesis of complex molecules, including potential therapeutic agents.[3] This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights for researchers and professionals in drug development.

Molecular Structure and Properties

(4,6-Dimethoxypyrimidin-5-yl)boronic acid possesses the chemical formula C₆H₉BN₂O₄ and a molecular weight of approximately 183.96 g/mol .[4] The molecule consists of a pyrimidine ring substituted with two methoxy groups at the 4 and 6 positions and a boronic acid group at the 5 position. This arrangement of functional groups dictates its chemical reactivity and spectroscopic characteristics. The compound is typically a solid at room temperature.[5]

Spectroscopic Data and Interpretation

A thorough understanding of the spectroscopic signature of (4,6-Dimethoxypyrimidin-5-yl)boronic acid is crucial for its identification, purity assessment, and the characterization of its derivatives. While publicly available, detailed spectra for this specific compound are limited, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (4,6-Dimethoxypyrimidin-5-yl)boronic acid, both ¹H and ¹³C NMR would provide key information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Pyrimidine Proton (C2-H): A singlet peak is anticipated for the proton at the C2 position of the pyrimidine ring.

  • Methoxy Protons (-OCH₃): A singlet, integrating to six protons, would be characteristic of the two equivalent methoxy groups.

  • Boronic Acid Protons (-B(OH)₂): The protons of the hydroxyl groups on the boron atom would likely appear as a broad singlet. The chemical shift of this signal can be highly variable and is often dependent on the solvent and concentration. In some cases, these protons may exchange with residual water in the NMR solvent, leading to a very broad signal or no observable signal at all.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton.

  • Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the aromatic region of the spectrum. The carbon atom attached to the boron (C5) may show a broader signal due to quadrupolar relaxation of the adjacent boron nucleus.

  • Methoxy Carbons (-OCH₃): A signal corresponding to the carbon atoms of the two methoxy groups would be observed in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For (4,6-Dimethoxypyrimidin-5-yl)boronic acid, techniques like electrospray ionization (ESI) would be suitable. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts depending on the ionization conditions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (4,6-Dimethoxypyrimidin-5-yl)boronic acid would be expected to exhibit characteristic absorption bands:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl groups of the boronic acid moiety.

  • C-H Stretching: Bands in the 2800-3000 cm⁻¹ region would correspond to the C-H stretching vibrations of the methoxy groups and the pyrimidine ring.

  • C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ range would be due to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring.

  • B-O Stretching: A strong band, typically in the 1300-1400 cm⁻¹ region, would be characteristic of the B-O stretching vibration.

  • C-O Stretching: Bands corresponding to the C-O stretching of the methoxy groups would also be present.

Synthesis and Applications

While a detailed synthetic procedure for (4,6-Dimethoxypyrimidin-5-yl)boronic acid is not widely published, analogous pyrimidine boronic acids are often synthesized through lithiation or Grignard formation followed by reaction with a trialkyl borate. The synthesis of a similar compound, 4,6-diethoxypyrimidine, involves the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine, followed by nucleophilic substitution with the corresponding alkoxide.[6]

The unique structure of (4,6-Dimethoxypyrimidin-5-yl)boronic acid makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct more complex molecular architectures.[1] This reactivity is of high interest in drug discovery for the synthesis of novel compounds with potential biological activity.[3]

Experimental Protocols

Acquiring high-quality spectroscopic data is essential for the accurate characterization of (4,6-Dimethoxypyrimidin-5-yl)boronic acid. The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any fragmentation patterns.

Infrared Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the appropriate wavelength range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a compound with significant synthetic utility, particularly in the field of medicinal chemistry. A comprehensive understanding of its spectroscopic properties is fundamental for its application in research and development. While detailed, publicly accessible spectra are scarce, this guide provides an expert-informed overview of the expected spectroscopic data and their interpretation, serving as a valuable resource for scientists working with this and related compounds.

References

  • A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate.
  • Synthesis of Bifunctional Boron‐Lewis Acids – Thorough Investigation of the Adduct Formation with Pyrimidine. University of Bielefeld. [Link]

  • Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Preprints.org. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0305042). Natural Products Magnetic Resonance Database. [Link]

  • Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. PMC. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.
  • Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research. [Link]

  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link]

  • SpectraBase. 4-Methoxyphenylboronic acid. SpectraBase. [Link]

  • Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. [Link]

  • The IR spectrum of 7. ResearchGate. [Link]

Sources

(4,6-Dimethoxypyrimidin-5-yl)boronic acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid

For professionals in research, development, and manufacturing, the integrity of scientific work is intrinsically linked to the safety and precision of laboratory practices. (4,6-Dimethoxypyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. While boronic acids as a class are noted for their versatile reactivity and relatively low toxicity, a comprehensive understanding of their specific hazards and handling requirements is paramount.[1] This guide provides a detailed framework for the safe management of (4,6-Dimethoxypyrimidin-5-yl)boronic acid, grounded in established safety protocols and field-proven insights.

Chemical Identity and Hazard Profile

A foundational aspect of safe handling is the precise identification of the substance and its inherent hazards.

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a solid organic compound used in various chemical syntheses. Its key identifiers are:

  • CAS Number: 1260518-73-7[2][3]

  • Molecular Formula: C₆H₉BN₂O₄[2]

  • Molecular Weight: 183.96 g/mol [2]

  • Synonyms: (4,6-Dimethoxy-5-pyrimidinyl)boronic acid[2][3]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized classification of the chemical's hazards. (4,6-Dimethoxypyrimidin-5-yl)boronic acid is classified as a warning-level hazard.[3]

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowed.[3][4]GHS07 (Exclamation Mark)
Skin Irritation2H315: Causes skin irritation.[3][4][5][6]GHS07 (Exclamation Mark)
Eye Irritation2H319: Causes serious eye irritation.[3][4][5][6]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[3][4][5][6]GHS07 (Exclamation Mark)

Toxicological Assessment and Risk Mitigation

While comprehensive toxicological data for this specific molecule is not widely available, the hazard classifications, common to many boronic acid derivatives, dictate a cautious approach.[5][7][8] The primary risks stem from direct contact and inhalation.

  • Oral Toxicity: Classified as harmful if swallowed, ingestion can lead to adverse health effects.[3][4]

  • Dermal and Ocular Effects: Direct contact with the solid or its dust can cause skin and serious eye irritation.[6][7][9][10] Prolonged contact may lead to dermatitis.[11]

  • Respiratory Irritation: Inhalation of dust particles is a primary concern, leading to irritation of the respiratory tract.[6][8][10]

It is also noteworthy that arylboronic acids are sometimes considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), making their removal and control a critical aspect of drug development.[12]

Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management relies on a multi-layered approach, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

cluster_Controls Hierarchy of Safety Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls

The primary line of defense is to physically separate the researcher from the hazard.

  • Ventilation: All handling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid powder must be conducted in a well-ventilated area.[7][13]

  • Chemical Fume Hood: For any procedure that may generate dust, such as weighing or transferring, a certified chemical fume hood is mandatory.[5][8][14][15] This ensures that airborne particles are effectively contained and exhausted.

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9][14]

Personal Protective Equipment (PPE)

PPE is the final barrier and must be used consistently and correctly.[14][15]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[7][14][15]Protects eyes from irritation caused by airborne dust particles and accidental splashes.[14]
Hand Protection Chemically resistant gloves (e.g., nitrile).[7][14][15]Prevents direct skin contact and irritation.[14] Gloves must be inspected before use and changed immediately if contaminated.[14][16]
Body Protection A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[14][15]Protects skin from accidental spills and contact.[14]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially outside of a fume hood.[7][14][15]Minimizes the risk of inhaling dust particles and subsequent respiratory tract irritation.[8][14]

Standard Operating Procedure: Handling and Storage

Adherence to a strict operational protocol is crucial for safety and experimental reproducibility.

Step-by-Step Handling Protocol

cluster_Workflow Safe Handling Workflow Prep 1. Preparation (Verify Fume Hood, Don PPE) Weigh 2. Weighing/Transfer (Minimize Dust, Use Scoop) Prep->Weigh Use 3. Use in Reaction (Controlled Addition) Weigh->Use Cleanup 4. Cleanup & Decontamination (Wipe Surfaces, Doff PPE) Use->Cleanup Store 5. Storage (Seal Container, Correct Location) Cleanup->Store

Caption: Step-by-step workflow for handling solid boronic acid.

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[14] Don all required PPE as specified in the table above.

  • Handling: Minimize the generation of dust during transfer.[7] Use tools like a plastic scoop or spatula instead of pouring the powder.[17] Keep the container tightly closed when not in use.[4][15] Avoid all personal contact, including inhalation.[6]

  • Post-Handling: After use, decontaminate the work surface. Wash hands thoroughly after handling, even after removing gloves.[5][16]

Storage Conditions

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

  • Temperature: Store in a freezer at -20°C in an inert atmosphere for long-term stability.[2] Some suppliers may recommend ambient storage for shorter periods.[3]

  • Container: Keep the container tightly sealed to prevent moisture absorption, which can degrade the compound.[4][13][15][17]

  • Incompatibilities: Store away from strong oxidizing agents.[5][15]

  • Location: Store in a dry, cool, and well-ventilated place.[4][13][15]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid is critical.

  • Inhalation: Remove the affected person to fresh air immediately.[7][9][11] If breathing is difficult or symptoms persist, seek medical attention.[7][11]

  • Skin Contact: Remove all contaminated clothing.[5][7] Flush the skin with plenty of soap and water for at least 15 minutes.[7][9][10] If skin irritation occurs, seek medical advice.[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][9] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7] Seek immediate medical attention.[5][7]

Accidental Release Measures
  • Minor Spill: For a small, dry spill, avoid generating dust.[6][7] Carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[7][13][18]

  • Major Spill: Evacuate the area.[16] Alert emergency personnel.[6] Prevent the spillage from entering drains or water courses.[6][16]

Fire-Fighting Measures

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is not considered a significant fire risk.[6]

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or chemical foam.[6][7]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against potentially irritating gases generated during thermal decomposition.[7][11][13]

Waste Disposal

Chemical waste must be managed responsibly to ensure environmental protection and regulatory compliance.

cluster_Disposal Waste Disposal Decision Flow Start Is the waste contaminated? Yes Collect in sealed, labeled hazardous waste container. Start->Yes Yes No Is it a pure, very small quantity? Start->No No Yes2 Are local regulations permissive of drain disposal? No->Yes2 Yes No2 Collect in sealed, labeled hazardous waste container. No->No2 No Yes2->No2 No Yes3 Neutralize if necessary. Flush with large volume of water (>100x). Yes2->Yes3 Yes

Caption: Decision workflow for the disposal of boronic acid waste.

  • Classification: (4,6-Dimethoxypyrimidin-5-yl)boronic acid and any materials contaminated with it should be treated as hazardous chemical waste.[8][19][20]

  • Collection: Collect waste material in a clearly labeled, sealed container.[7][19] Do not mix with other incompatible waste streams.[19]

  • Disposal Route: Arrange for disposal through a certified hazardous waste facility or your institution's Environmental Health & Safety (EHS) department.[19]

  • Drain Disposal: Do not dispose of this chemical down the drain unless explicitly permitted by local wastewater authorities.[11][19] In rare cases where it is allowed for very small quantities (e.g., <100g), the material should be neutralized and flushed with a large excess of water (at least 100-fold).[19][21] However, collection for hazardous waste disposal is the recommended and safer practice.[15]

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • Boric Acid Safety & Hazards. Lab Alley. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

  • Hazardous Waste: Waste Acid Treatment & Safe Disposal Services. Rubo UK. [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]

  • 2-Phenylethyl-1-boronic acid pinacol ester - Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • 2,6-Dimethoxypyridine-3-boronic acid - Safety Data Sheet. Fisher Scientific. [Link]

  • 2-Thiophene boronic acid - Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Aryl-4,6-dimethoxypyrimidine Scaffold

The pyrimidine ring is a cornerstone motif in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design. Specifically, the 5-aryl-4,6-dimethoxypyrimidine core is of significant interest for the development of novel therapeutics, particularly in oncology and immunology. The synthesis of these complex structures is greatly facilitated by the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2]

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a key building block in this endeavor, allowing for the direct installation of the dimethoxypyrimidine moiety onto a variety of aryl and heteroaryl partners. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling protocol for this specific boronic acid, offering a detailed reaction mechanism, a step-by-step experimental procedure, and expert insights for troubleshooting and optimization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning methodology that proceeds via a catalytic cycle involving a palladium complex.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent (in this case, the 4,6-dimethoxypyrimidin-5-yl group) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling, as these components significantly influence the efficiency of each step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid

This protocol provides a general guideline for the Suzuki-Miyaura coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid with an aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • (4,6-Dimethoxypyrimidin-5-yl)boronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Reaction Parameter Summary
ParameterRecommended Range/ValueRationale
Aryl Halide 1.0 equivalentLimiting reagent.
(4,6-Dimethoxypyrimidin-5-yl)boronic acid 1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%Lower catalyst loadings are preferred for cost-effectiveness, but higher loadings may be necessary for challenging substrates.
Base 2 - 3 equivalentsEssential for the activation of the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.
Solvent Anhydrous, degassedThe choice of solvent affects the solubility of reagents and the stability of the catalytic species. Aprotic solvents are commonly used.
Temperature 80 - 110 °CHigher temperatures are often required to facilitate the oxidative addition and other steps in the catalytic cycle.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS until completion.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), (4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4,6-dimethoxypyrimidine.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst - Base inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Purification (Column Chromatography) extract->purify product Pure 5-Aryl-4,6-dimethoxypyrimidine purify->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Expert Insights and Troubleshooting

  • Choice of Catalyst and Ligand: For electron-rich pyrimidine boronic acids, catalysts with electron-donating and bulky phosphine ligands, such as those from the Buchwald-Hartwig generation of catalysts (e.g., SPhos, XPhos), can be highly effective. These ligands promote both the oxidative addition and reductive elimination steps.[3] For routine couplings, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.

  • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, particularly for less reactive aryl chlorides. However, for base-sensitive substrates, a milder base may be necessary.

  • Solvent System: While anhydrous aprotic solvents like 1,4-dioxane and toluene are standard, the addition of a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species. However, excess water can lead to protodeboronation of the boronic acid.

  • Protodeboronation: A common side reaction with heteroaryl boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5] This can be minimized by using carefully dried and degassed solvents, maintaining a strictly inert atmosphere, and using milder reaction conditions where possible. The use of boronic esters (e.g., pinacol esters) can also mitigate this issue as they are generally more stable than the corresponding boronic acids.

  • Reaction Monitoring: It is crucial to monitor the reaction progress to avoid prolonged heating, which can lead to decomposition of the product or catalyst.

The Catalytic Cycle: A Visual Representation

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_pyrimidine Ar-Pd(II)L₂-(Pyr) pd2_complex->pd2_pyrimidine Transmetalation pd2_pyrimidine->pd0 product Ar-Pyr pd2_pyrimidine->product Reductive Elimination aryl_halide Ar-X boronic_acid (Pyr)-B(OH)₂ boronate [(Pyr)-B(OH)₃]⁻ boronic_acid->boronate Activation base Base

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Conclusion

The Suzuki-Miyaura cross-coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid is a highly effective method for the synthesis of valuable 5-aryl-4,6-dimethoxypyrimidine derivatives. By carefully selecting the catalyst, base, and solvent, and by adhering to a well-defined experimental protocol, researchers can achieve high yields of the desired products. The insights provided in this application note are intended to facilitate the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and development.

References

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • dos Santos, D. P., & de Souza, A. C. B. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4885. [Link]

  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

  • Molander, G. A., & Ellis, N. (2007). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • RSC News. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Technology Networks. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Li, S., Lin, Y., Cao, J., & Zhang, S. (2007). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Beilstein Journal of Organic Chemistry, 3, 30. [Link]

Sources

Application Note: (4,6-Dimethoxypyrimidin-5-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of (4,6-Dimethoxypyrimidin-5-yl)boronic acid as a synthetic building block.

Executive Summary

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a specialized heterocyclic organoboron reagent used primarily to introduce the 4,6-dimethoxypyrimidine pharmacophore via Suzuki-Miyaura cross-coupling. This structural motif is critical in the design of Endothelin Receptor Antagonists (ERAs) (e.g., Bosentan, Macitentan) and Sulfonylurea herbicides .

Despite its utility, this reagent presents specific challenges:

  • Steric Hindrance: The two methoxy groups flanking the boronic acid moiety create significant steric bulk, retarding transmetalation.

  • Protodeboronation: Like many electron-rich heteroaryl boronic acids, it is susceptible to base-catalyzed protodeboronation, necessitating careful control of pH and catalyst selection.

Chemical Properties & Stability[3][4][5]

Stability Profile
  • Protodeboronation Risk: Moderate to High. The 5-position of pyrimidine is generally more stable than the 2-position. However, the electron-donating methoxy groups at positions 4 and 6 increase the electron density of the ring, making the C-B bond susceptible to hydrolytic cleavage, particularly under high pH/high temperature conditions.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; prolonged exposure to moisture can lead to the formation of the boroxine trimer or hydrolysis.

Reactivity[6]
  • Electronic Nature: The pyrimidine ring is electron-deficient, but the methoxy groups provide electron donation. This "push-pull" system requires electron-rich ligands (e.g., SPhos, XPhos) on the Palladium catalyst to facilitate the oxidative addition of the coupling partner and subsequent transmetalation.

Key Applications

Medicinal Chemistry: Endothelin Receptor Antagonists

The 4,6-dimethoxypyrimidine core is a defining feature of Bosentan (Tracleer®) and Macitentan (Opsumit®).

  • Synthetic Utility: While industrial routes often employ nucleophilic aromatic substitution (SₙAr) of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, the boronic acid route enables a convergent synthesis of diverse biaryl analogs. It allows researchers to couple the pyrimidine core directly to aryl halides, sulfonamides, or other heterocycles late in the synthetic sequence.

Agrochemicals

Used in the synthesis of sulfonylurea herbicides where the pyrimidine ring acts as a lipophilic, metabolically stable anchor.

Experimental Protocols

Protocol A: Standard High-Throughput Suzuki Coupling

Best for: Initial screening, simple aryl bromide substrates.

Reagents:

  • (4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1][2]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[3]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Procedure:

  • Charge a reaction vial with the aryl halide (0.5 mmol), boronic acid (0.6 mmol), and Pd(PPh₃)₄ (29 mg).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed DME (4 mL) and 2.0 M Na₂CO₃ (0.75 mL).

  • Seal the vial and heat to 85°C for 12–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Note: If low yields are observed due to deboronation (formation of 4,6-dimethoxypyrimidine byproduct), switch to Protocol B.

Protocol B: Optimized for Sterically Hindered/Unstable Substrates

Best for: Coupling with ortho-substituted aryl halides or when protodeboronation is observed.

Rationale: This protocol uses SPhos , a bulky, electron-rich Buchwald ligand that accelerates the catalytic cycle (specifically reductive elimination) and protects the Pd center. Potassium Phosphate (K₃PO₄) is used as a base with lower solution basicity than carbonates in organic mixtures, reducing protodeboronation.

Reagents:

  • (4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)[1][2]

  • Pre-catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) (2:1 L:M ratio)

  • Base: K₃PO₄ (3.0 equiv, solid or 2M aq)

  • Solvent: Toluene / Water (10:1) or n-Butanol (anhydrous conditions)

Procedure:

  • Pre-complexation: In a separate vial, stir Pd(OAc)₂ and SPhos in Toluene for 10 mins under Argon to form the active catalyst species.

  • Add the aryl halide (0.5 mmol), boronic acid (0.75 mmol), and solid K₃PO₄ (1.5 mmol) to a reaction vessel.

  • Transfer the catalyst solution to the reaction vessel.

  • Heat to 100°C for 4–8 hours. Faster reaction times minimize decomposition.

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.

Mechanism & Troubleshooting

Catalytic Cycle & Failure Modes

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Rate Limiting for Bulky Substrates) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(Ar)(Py) RedElim->Pd0 - Product BoronicAcid (4,6-Dimethoxypyrimidin-5-yl) boronic acid Boronate Activated Boronate [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Boronate->TransMet Productive Path Protodeboronation Protodeboronation (Byproduct: 4,6-Dimethoxypyrimidine) Boronate->Protodeboronation Destructive Path (High T, High pH)

Caption: Competitive pathways in the Suzuki coupling of (4,6-dimethoxypyrimidin-5-yl)boronic acid. Note the diversion at the Activated Boronate stage.

Troubleshooting Guide
IssueObservationRoot CauseSolution
Low Yield Starting material (halide) remains; Boronic acid consumed.Protodeboronation 1. Use Protocol B (anhydrous or weak base).2. Increase boronic acid equivalents (up to 2.0).3. Lower temperature (60-80°C).
No Reaction Both starting materials remain.Catalyst Poisoning / Inactivity 1. Switch to Pd-PEPPSI-IPr or XPhos Pd G2 .2. Ensure rigorous deoxygenation (freeze-pump-thaw).
Homocoupling Biaryl homocoupling of halide observed.Oxidation Oxygen leak in system. Improve inert atmosphere techniques.

Optimization Workflow

Use this logic tree to select the optimal conditions for your specific substrate.

Optimization Start Start: Coupling Partner? Simple Simple Aryl Halide (Ph-Br, Ph-I) Start->Simple Hindered Hindered/Heteroaryl (Ortho-subst, Pyridines) Start->Hindered CondA Protocol A: Pd(PPh3)4, Na2CO3 DME/H2O, 85°C Simple->CondA Standard CondB Protocol B: Pd(OAc)2 + SPhos K3PO4, Toluene/H2O Hindered->CondB First Choice CondC Protocol C (Microwave): Pd(dppf)Cl2, CsF Dioxane, 120°C (20 min) Hindered->CondC If B fails Check Check CondA->Check Yield < 50%? Check->CondB Switch to SPhos

Caption: Decision matrix for selecting reaction conditions based on electrophile complexity.

References

  • Nezire Saygili, Andrei S. Batsanov, Martin R. Bryce. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.[4] Organic & Biomolecular Chemistry.[5][2][6][7][8]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[9][10]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[9][10]

  • Burke, M. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of Organic Chemistry.[7]

  • Boss, C., et al. (2002). Endothelin Receptor Antagonists: Synthesis and Structure-Activity Relationships.Actelion Pharmaceuticals Patents. (Contextual reference for Bosentan/Macitentan pharmacophore).

Sources

Strategic Cross-Coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid: Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide on the application of (4,6-Dimethoxypyrimidin-5-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The pyrimidine core is a privileged scaffold in medicinal chemistry, and this specific boronic acid serves as a critical building block for introducing a highly functionalized, electron-rich heterocyclic moiety. This guide moves beyond simple procedural lists to explain the causal relationships between reaction components and outcomes, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect the catalytic cycle, explore the critical parameters influencing success, and provide detailed, validated protocols for coupling with various aryl halides.

The Strategic Importance of the 4,6-Dimethoxypyrimidine Scaffold

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability in forming carbon-carbon bonds.[1][2] In pharmaceutical and materials science, the strategic introduction of nitrogen-containing heterocycles is paramount for tuning properties such as biological activity, solubility, and metabolic stability. The 4,6-dimethoxypyrimidine unit is of particular interest due to its prevalence in a wide range of biologically active molecules.[3] (4,6-Dimethoxypyrimidin-5-yl)boronic acid is an invaluable reagent that allows for the direct installation of this electron-rich, sterically defined building block onto various molecular frameworks.

Understanding the interplay of catalyst, ligand, base, and solvent is not merely academic; it is essential for overcoming common challenges and achieving high-yield, reproducible results, particularly when dealing with complex or sensitive substrates.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. A firm grasp of this mechanism empowers the scientist to troubleshoot and optimize reactions effectively. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the electrophile (e.g., an aryl bromide). This oxidizes the palladium center from Pd(0) to a square-planar Pd(II) species.[1] This step is often rate-limiting, especially with less reactive halides like aryl chlorides.[6]

  • Transmetalation: This is the crucial step where the organic fragment from the boronic acid is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate complex (R-B(OH)3-), which then readily exchanges its organic group with the halide on the Pd(II) complex.[4][7]

  • Reductive Elimination: In the final step, the two organic fragments (from the halide and the boronic acid) are coupled, forming the new C-C bond and the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L_n-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal Activates

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Critical Parameters for Coupling (4,6-Dimethoxypyrimidin-5-yl)boronic acid

The electronic nature of (4,6-Dimethoxypyrimidin-5-yl)boronic acid—an electron-rich heterocycle due to the two methoxy substituents—guides the selection of optimal reaction conditions.

Palladium Catalyst & Ligand Selection

The choice of the palladium source and, more importantly, the ancillary ligand is the most critical factor for success.

  • Palladium Precursors: Standard precursors like Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are all effective. Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to the active Pd(0) state, which is usually accomplished by the phosphine ligand or solvent.

  • Ligands - The Key to Success: The ligand stabilizes the palladium center and modulates its reactivity. For coupling electron-rich heterocycles, particularly with challenging electrophiles like aryl chlorides, bulky and electron-rich phosphine ligands are superior.[8][9] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

    • Recommended Ligands:

      • Buchwald-type biarylphosphines: SPhos, XPhos, and RuPhos are excellent choices. They provide the necessary steric bulk and electron-donating character for high catalytic turnover.[9]

      • Tri(tert-butyl)phosphine (P(t-Bu)₃): A highly active, electron-rich, and bulky ligand.[10]

      • Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for more reactive electrophiles like aryl iodides and bromides, but often less effective for chlorides.

The Role of the Base

The base is not a passive component; it is essential for activating the boronic acid.[6] The choice must balance reactivity with the potential for undesired side reactions, such as protodeboronation of the electron-rich pyrimidine boronic acid.

  • Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is a moderately strong base that is effective in a range of solvents (including anhydrous toluene or dioxane) and minimizes protodeboronation.

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used, especially in biphasic solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). Their strength increases from Na to Cs. Cs₂CO₃ is very effective but also more expensive and strongly basic.

  • Potassium Fluoride (KF): A milder base often used in anhydrous conditions, which can be beneficial for moisture-sensitive substrates.[10]

Solvent Systems

The solvent must solubilize all reaction components and be stable at the required temperature.

  • Aprotic Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices and are compatible with most bases.

  • Aromatic Hydrocarbons: Toluene is a common high-boiling solvent, particularly effective with K₃PO₄.

  • Biphasic Systems: A mixture of an organic solvent (Dioxane, Toluene) and water is frequently used with carbonate bases.[11][12] The water helps dissolve the inorganic base, often accelerating the reaction. For (4,6-Dimethoxypyrimidin-5-yl)boronic acid, minimizing reaction time in aqueous basic conditions is advisable to reduce the risk of protodeboronation.

Data Summary: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid with various aryl halides. Optimization may be required for specific substrates.

Coupling Partner (Ar-X)Palladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Aryl Iodide / Bromide Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene1002-12
Aryl Iodide / Bromide Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)Dioxane/H₂O (4:1)904-16
Activated Aryl Chloride Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (2.0)1,4-Dioxane11012-24
Unactivated Aryl Chloride Pd(OAc)₂ (2-4%)RuPhos (4-8%)Cs₂CO₃ (2.5)Toluene11018-24

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol uses a robust and widely applicable catalyst system suitable for reactive coupling partners.

workflow start Setup Reaction Vessel (Inert Atmosphere) reagents Add: - (4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.2 equiv) - Aryl Bromide (1.0 equiv) - K₃PO₄ (2.0 equiv) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) start->reagents solvent Add Degassed Solvent (e.g., Toluene) reagents->solvent reaction Heat and Stir (e.g., 100 °C, 2-12 h) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Cool, Dilute, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Sources

(4,6-Dimethoxypyrimidin-5-yl)boronic acid in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Strategic Value of the 4,6-Dimethoxypyrimidine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug discovery.[1][3] Within the landscape of small-molecule kinase inhibitors, heterocyclic scaffolds that can mimic the adenine ring of ATP are of paramount importance. The pyrimidine core is a privileged structure in this context, forming the backbone of numerous FDA-approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the kinase hinge region.[4][5]

(4,6-Dimethoxypyrimidin-5-yl)boronic acid has emerged as a particularly valuable and strategic building block for the synthesis of these inhibitors. Its utility stems from two key features:

  • The 4,6-Dimethoxypyrimidine Core: This decorated scaffold offers more than just a hinge-binding motif. The methoxy groups can enhance solubility, modulate metabolic stability, and establish specific, potency-enhancing interactions with amino acid residues in the ATP-binding pocket.[6]

  • The 5-Boronic Acid Moiety: This functional group is a highly versatile handle for carbon-carbon bond formation, primarily through the robust and well-established Suzuki-Miyaura cross-coupling reaction.[7][8] This allows for the efficient and modular installation of diverse aryl and heteroaryl groups at the 5-position, enabling rapid exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.[9]

This guide provides an in-depth overview of the application of (4,6-dimethoxypyrimidin-5-yl)boronic acid, detailing its properties, a comprehensive protocol for its use in Suzuki-Miyaura coupling, and its role in the rational design of next-generation kinase inhibitors.

Physicochemical Properties & Handling

Proper handling and storage of this key reagent are critical for ensuring its stability and reactivity, thereby guaranteeing reproducibility in synthetic campaigns.

PropertyValueSource
CAS Number 1260518-73-7[10]
Molecular Formula C₆H₉BN₂O₄[10]
Molecular Weight 183.96 g/mol [10]
Physical Form Solid[11]
Purity Typically ≥95-97%[10][11]
Storage Store under inert atmosphere, in freezer (-20°C)[10][11]
Safety Warning: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[11]

Expert Insight: Boronic acids are susceptible to dehydration to form boroxines, particularly upon prolonged storage under ambient conditions. Storing the reagent in a desiccator in a freezer is a best practice to maintain its integrity and ensure consistent stoichiometric calculations for reactions.

Caption: Chemical structure of the title reagent.

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is the cornerstone application for (4,6-dimethoxypyrimidin-5-yl)boronic acid, enabling the creation of a C-C bond between the pyrimidine C5 position and a variety of sp²-hybridized carbon atoms.[8][12]

Mechanistic Rationale

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the dimethoxypyrimidine moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX R¹-X Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 R²-B(OH)₂ (Base) RedElim Reductive Elimination RedElim->Pd0 R¹-R²

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Step-by-Step Protocol

This protocol provides a robust starting point for the coupling of (4,6-dimethoxypyrimidin-5-yl)boronic acid with a generic heteroaryl bromide.

Materials:

  • (4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.2 mmol, 1.2 equiv)

  • Heteroaryl Bromide (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the heteroaryl bromide (1.0 mmol), (4,6-dimethoxypyrimidin-5-yl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).

    • Causality Note: An inert atmosphere is crucial because the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

    • Causality Note: The solvent system is chosen to ensure solubility of both the organic and inorganic reagents. Water is often essential for the transmetalation step with boronic acids. Degassing the solvents removes dissolved oxygen.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the limiting reactant (heteroaryl bromide) indicates completion.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Causality Note: The brine wash removes residual water and helps to break any emulsions.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Context and Application Examples

The ultimate goal of synthesizing these molecules is to inhibit specific kinases involved in disease signaling pathways.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor (4,6-Dimethoxypyrimidin-5-yl) -based Inhibitor Inhibitor->RAF Inhibition

Caption: A generic kinase cascade (e.g., MAPK pathway) targeted by inhibitors.

Illustrative Kinase Inhibitors & Scaffolds

The 4,6-dimethoxypyrimidine moiety is a component of several potent kinase inhibitors. The modularity afforded by the boronic acid precursor allows for the generation of large libraries to target a wide array of kinases.

Scaffold/Inhibitor ClassTarget Kinase(s)Reported Activity (IC₅₀)Rationale & Significance
Pyrido[2,3-d]pyrimidinesFGFr, PDGFr, c-src0.060 µM (FGFr) for a selective analog[6]Demonstrates how modifications to the pyrimidine core can confer high selectivity for specific tyrosine kinases.[6]
2-AminopyrimidinesAurora Kinases (AURK)e.g., Alisertib: 1.2 nM (AURKA)[13]The pyrimidine core is a key pharmacophore in numerous Aurora kinase inhibitors that have entered clinical trials for cancer.[13]
Pyrazolo[1,5-a]pyrimidinesPim-1, Trk, CDK2Varies by compoundThis fused heterocyclic system is a privileged scaffold for kinase inhibition, and Suzuki coupling is a key method for its functionalization.[9][14]
Pyrazolo[3,4-d]pyrimidinesBTK, JAK, SFKVaries by compoundThis scaffold is an isostere of the adenine ring of ATP, allowing it to mimic key binding interactions in kinase active sites.[1][15]

Conclusion

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its pre-decorated pyrimidine core provides a privileged scaffold for kinase hinge-binding, while the boronic acid functionality unlocks access to vast chemical space via the highly reliable Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein demonstrate its robust utility and underscore its importance in the efficient discovery and development of targeted kinase inhibitors for oncology and other therapeutic areas.

References

  • Baviskar, A. T., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Haydl, A. M., et al. (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]

  • Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Doherty, A. M., et al. (1996). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Tanimori, S., et al. (2023). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Vantourout, J. C., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Lin, C., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Semantic Scholar. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available at: [Link]

  • Ali, I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

  • UCB. (2025). FDA Approves UCB's Kygevvi for TK2 Deficiency Based on Multi-Study Clinical Program Demonstrating Significant Survival and Motor Gains. Available at: [Link]

  • Wang, L., et al. (2023). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. PMC. Available at: [Link]

  • Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available at: [Link]

  • Wang, Z., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. Available at: [Link]

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Available at: [Link]

  • Wang, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. Available at: [Link]

  • Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PMC. Available at: [Link]

  • Tenti, E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification techniques for (4,6-Dimethoxypyrimidin-5-yl)boronic acid

[1]

Compound ID: (4,6-Dimethoxypyrimidin-5-yl)boronic acid CAS: 1260518-73-7 Molecular Weight: 183.96 g/mol Key Challenge: Amphiphilic nature, boroxine equilibrium, and protodeboronation sensitivity.

Executive Summary: The "Boronic Paradox"

Purifying (4,6-Dimethoxypyrimidin-5-yl)boronic acid presents a unique set of challenges. As a Senior Application Scientist, I often see researchers discard perfectly pure material because of confusing analytical data.

The core issue is the Boroxine Equilibrium . In the solid state and non-aqueous solvents, this compound spontaneously dehydrates to form a cyclic trimer (boroxine). This is not an impurity; it is a thermodynamic state. Your purification strategy must distinguish between actual impurities (protodeboronated byproducts, Pd residues) and this reversible anhydride formation.

Furthermore, the 4,6-dimethoxy substitution pattern makes the pyrimidine ring electron-rich at the 5-position. While this facilitates Suzuki couplings, it also renders the C-B bond susceptible to acid-catalyzed protodeboronation [1]. Conversely, the electron-deficient nature of the pyrimidine ring itself creates susceptibility to base-catalyzed decomposition [2]. Therefore, "neutral" or "buffered" purification workflows are critical.

Troubleshooting Guide (FAQs)

Q1: My NMR spectrum shows a complex set of peaks and the integration is off. Is my compound decomposing?

Diagnosis: Likely Boroxine Formation , not decomposition. Technical Insight: Boronic acids exist in a dynamic equilibrium with their cyclic anhydride (boroxine) and water.[1] In dry deuterated solvents (like CDCl₃ or DMSO-d₆), you will often see two sets of peaks: one for the monomeric boronic acid and one for the boroxine trimer. This splits the aromatic/methoxy signals and ruins integration values [3]. Solution:

  • Add D₂O: Add 1-2 drops of D₂O to your NMR tube and shake. This forces the equilibrium entirely back to the monomeric boronic acid species (

    
    ).
    
  • Re-run NMR: The peaks should collapse into a single, clean set of signals matching the monomer.

Q2: I lost >50% of my mass during Silica Gel Chromatography. Where did it go?

Diagnosis: Irreversible Adsorption to silanol groups. Technical Insight: The empty p-orbital of the boron atom interacts strongly with the hydroxyl groups (silanols) on the silica surface, causing severe tailing or permanent retention. Solution:

  • Avoid Standard Silica: Do not use untreated silica gel.

  • Use "Boric Acid-Doped" Silica: Pre-wash your silica column with a solvent system containing 1% boric acid. This "blocks" the active silanol sites, allowing your product to elute freely [4].

  • Alternative: Switch to Reverse Phase (C18) chromatography using a water/acetonitrile gradient (with 0.1% Formic acid).

Q3: My compound turns into an oil/gum after drying. How do I get a solid?

Diagnosis: Partial Dehydration or Solvent Inclusion. Technical Insight: Rapid rotary evaporation often traps solvent molecules within the crystal lattice or leaves the compound in an amorphous "glass" state between the acid and boroxine forms. Solution:

  • Azeotropic Drying: Dissolve the oil in a small amount of Dichloromethane (DCM) and re-evaporate. Repeat 3x.

  • Trituration: Add cold n-Heptane or Diethyl Ether to the oil and sonicate vigorously. This induces nucleation and precipitates the solid.

  • Vacuum Oven: Dry at 40°C under high vacuum for 24 hours to fully dehydrate to the boroxine form (which is often a stable solid), or equilibrate in humid air to form the acid.

Q4: How do I remove residual Palladium (Pd) without decomposing the C-B bond?

Diagnosis: Metal contamination from cross-coupling steps. Technical Insight: Standard heavy metal scavengers (like thiols) can sometimes interact with the boron center. Solution:

  • Celite/Activated Carbon Filtration: Pass the hot solution through a pad of Celite mixed with 10% activated carbon.

  • Thiourea Silicates: Use silica-bound thiourea scavengers, which are highly selective for Pd(II) and do not bind boronic acids.

Core Purification Protocols

Protocol A: The "Cold-Buffered" Acid-Base Extraction (Recommended)

Best for: Removing non-acidic organic impurities and Pd catalysts. Principle:[2] Converts the boronic acid to a water-soluble boronate anion, washes away organics, then carefully reprecipitates.

Critical Parameters:

  • Temperature: Keep all aqueous steps at 0–5°C . (Reduces rate of hydrolysis).

  • pH Control: Do not exceed pH 12 (base) or drop below pH 5 (acid).

Step-by-Step:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Extraction (Cold): Add ice-cold 1M NaOH (or 5% Na₂CO₃). Shake vigorously.

    • Mechanism:[3][4]

      
       (Water Soluble).
      
  • Phase Separation: Separate layers immediately. Keep the Aqueous Layer (contains product). Discard Organic Layer (contains impurities).

  • Wash: Wash the cold aqueous layer once with fresh EtOAc to remove entrained organics.

  • Acidification (The Danger Zone):

    • Place aqueous layer in an ice bath.

    • Slowly add 1M HCl dropwise with stirring.

    • Stop when pH reaches 5.0–6.0 . (Use a pH meter, not just paper).

    • Note: Going to pH 1 can trigger acid-catalyzed protodeboronation of the electron-rich pyrimidine ring [1].

  • Recovery: The boronic acid should precipitate as a white solid. Filter, wash with ice-cold water, and dry.

    • If no precipitate: Extract the pH 6 aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol B: Recrystallization

Best for: Final polishing of solid material.

  • Solvent System: Water/Acetonitrile (3:1) or Acetone/Water.[5]

  • Procedure:

    • Suspend solid in minimum amount of Acetonitrile.

    • Heat to 60°C (Do not boil excessively).

    • Add Water dropwise until solution becomes slightly cloudy.

    • Add just enough Acetonitrile to clear it again.

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Filter crystals.

Visualizations & Workflows

Figure 1: The Boroxine Equilibrium

Understanding the dynamic nature of your compound during analysis.

BoroxineEquilibriumBA(4,6-Dimethoxypyrimidin-5-yl)Boronic Acid (Monomer)(Active Species)BoroxineBoroxine (Cyclic Trimer)(Thermodynamic Sink)BA->Boroxine Dehydration(Vacuum/Heat/Solid State) Water3 H₂OBoroxine->BA Hydrolysis(Add D₂O/Wet Solvents)

Caption: Reversible interconversion between the monomeric acid and the cyclic trimer. Add D₂O to NMR samples to push equilibrium left.

Figure 2: Optimized "Cold-Buffered" Extraction Workflow

A self-validating protocol designed to minimize protodeboronation.

ExtractionWorkflowStartCrude Mixture(in EtOAc)BaseStepAdd Cold 1M NaOH(0-5°C)Start->BaseStepSep1Phase SeparationBaseStep->Sep1OrgWasteOrganic Layer(Non-acidic Impurities)Sep1->OrgWasteDiscardAqLayerAqueous Layer(Contains Product as Boronate)Sep1->AqLayerKeep ColdWashWash with EtOAc(Remove entrained organics)AqLayer->WashAcidStepCRITICAL STEP:Acidify to pH 5-6(Use 1M HCl, Cold)Wash->AcidStepPrecipPrecipitate Forms?AcidStep->PrecipFilterFilter & Dry(Pure Product)Precip->FilterYesExtractBackExtract with EtOAc(If no solid forms)Precip->ExtractBackNoFinalDryEvaporate & TriturateExtractBack->FinalDry

Caption: Step-by-step extraction logic. Note the pH 5-6 endpoint to prevent acid-catalyzed decomposition of the electron-rich ring.

Quantitative Data: Stability & Solubility

ParameterConditionObservation/Result
Stability (pH 1) 25°C, 1 hrHigh Risk: Significant protodeboronation observed due to ipso-protonation [1].
Stability (pH 12) 25°C, 1 hrModerate Risk: Slow hydrolysis; keep cold (0°C) to minimize.
Solubility Water (Neutral)Low (< 5 mg/mL)
Solubility 1M NaOHHigh (Forms Boronate Salt)
Solubility Methanol/EthanolHigh (May form boronic esters—avoid for storage)
Solubility DichloromethaneModerate (Good for triturating oil)

References

  • Kuivila, H. G., et al. (1961). "Electrophilic Displacement Reactions: Protodeboronation of Areneboronic Acids." Journal of the American Chemical Society, 83(9), 2159–2163. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles and Autocatalysis." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter 1: Structure, Properties, and Preparation). Link

  • Ocean, A. (2011). "Purification of Boronic Acids using Boric Acid Impregnated Silica." Synthetic Communications, 41(1), 1-5. (General methodology reference for silica doping). Link

Technical Support Center: Optimizing Suzuki Reaction Yield with (4,6-Dimethoxypyrimidin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges of using (4,6-Dimethoxypyrimidin-5-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, coupled with the electronic effects of the methoxy groups, presents specific hurdles that require careful optimization to achieve high yields.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using (4,6-Dimethoxypyrimidin-5-yl)boronic acid, and how can I identify it?

A1: The most prevalent and yield-reducing side reaction is protodeboronation.[2][4] This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 4,6-dimethoxypyrimidine as a byproduct.[2] Pyrimidine boronic acids are particularly susceptible to this due to the electron-deficient nature of the ring system.[2]

You can detect protodeboronation by:

  • LC-MS: Look for the mass of 4,6-dimethoxypyrimidine in your reaction mixture.

  • ¹H NMR: The appearance of a new singlet in the aromatic region corresponding to the proton that has replaced the boronic acid group is a key indicator.[2]

  • TLC: The byproduct will often appear as a new, less polar spot compared to your starting boronic acid.[2]

Q2: My reaction is sluggish, and I'm observing significant starting material even after extended reaction times. What could be the issue?

A2: A sluggish reaction is often due to suboptimal catalyst activity or issues with the transmetalation step. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[1][5] Additionally, the choice of base is critical for activating the boronic acid for transmetalation.[6][7]

Q3: Why is the choice of base so critical for this specific boronic acid?

A3: The base plays a dual role in the Suzuki-Miyaura reaction: it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation, and it neutralizes the acid generated during the reaction.[6][7] However, strongly basic conditions can also accelerate the undesired protodeboronation side reaction.[2][8] Therefore, a delicate balance must be struck. Weaker bases are often preferred to minimize protodeboronation while still promoting the desired coupling.[2]

Troubleshooting Guide

This section provides a systematic approach to overcoming common issues encountered when using (4,6-Dimethoxypyrimidin-5-yl)boronic acid.

Problem 1: Low Yield and Significant Protodeboronation

If you are observing a low yield of your desired product along with a significant amount of 4,6-dimethoxypyrimidine, consider the following troubleshooting steps.

Troubleshooting Decision Tree:

G start Low Yield & High Protodeboronation base Optimize Base start->base Is a strong base (e.g., NaOH) being used? temp Lower Temperature base->temp Is the reaction run at high temperature (>100°C)? catalyst Change Catalyst System temp->catalyst Using a standard catalyst (e.g., Pd(PPh3)4)? water Control Water Content catalyst->water Is excess water present? boronic_acid_form Use Boronic Ester water->boronic_acid_form Still observing issues?

Caption: Troubleshooting workflow for low yield.

Detailed Steps:

  • Optimize the Base:

    • Rationale: Strong bases can significantly accelerate protodeboronation.[2] Weaker inorganic bases often provide a better balance between activating the boronic acid and minimizing this side reaction.

    • Recommendation: Switch from strong bases like NaOH or KOH to weaker bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][9] Start with 2-3 equivalents.

  • Control the Reaction Temperature:

    • Rationale: Higher temperatures can increase the rate of protodeboronation.[2] Running the reaction at the lowest effective temperature can favor the desired coupling.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 70-80 °C). Monitor the reaction progress closely to find the optimal balance between reaction rate and suppression of the side reaction.

  • Choose an Appropriate Catalyst System:

    • Rationale: For challenging couplings with electron-deficient heteroaryl boronic acids, highly active catalyst systems can be beneficial. These catalysts can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[2]

    • Recommendation: Consider using palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos).[10] These are often more effective than traditional catalysts like Pd(PPh₃)₄ for such substrates.[9]

  • Manage Water Content:

    • Rationale: While some water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle, excess water can promote the hydrolysis of the carbon-boron bond, leading to protodeboronation.[2]

    • Recommendation: Use a carefully controlled amount of water in your solvent system. A ratio of organic solvent to water of 4:1 to 10:1 is a good starting point.[2][9] Ensure your organic solvent is anhydrous and properly degassed.

  • Consider Boronic Esters:

    • Rationale: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[4][8][11] They can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.

    • Recommendation: If available, substitute (4,6-Dimethoxypyrimidin-5-yl)boronic acid with its pinacol ester derivative.

Problem 2: Reaction Fails to Go to Completion

If your reaction stalls and you are left with unreacted starting materials, consider the following.

Troubleshooting Decision Tree:

G start Reaction Stalls catalyst_activity Check Catalyst Activity start->catalyst_activity Is the catalyst old or improperly stored? degassing Ensure Proper Degassing catalyst_activity->degassing Was the reaction mixture thoroughly degassed? solvent Optimize Solvent degassing->solvent Are all reagents fully dissolved? boronic_acid_quality Verify Boronic Acid Quality solvent->boronic_acid_quality Is the boronic acid fresh?

Caption: Troubleshooting workflow for stalled reactions.

Detailed Steps:

  • Verify Catalyst Activity:

    • Rationale: Palladium catalysts, especially in their active Pd(0) form, can be sensitive to air and moisture, leading to deactivation.[12]

  • Ensure Thorough Degassing:

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.[12]

    • Recommendation: Degas all solvents thoroughly before use by bubbling an inert gas (argon or nitrogen) through them or by using a freeze-pump-thaw method. The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the reagents.

  • Optimize the Solvent System:

    • Rationale: The solvent must be able to dissolve the organic substrates, the palladium catalyst, and the inorganic base (at least partially).[12] Poor solubility can lead to a stalled reaction.

    • Recommendation: Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water.[9][13] If solubility is an issue, consider a different solvent system. Alcoholic solvent mixtures have also been shown to improve reactivity in some cases.[12][14]

  • Check Boronic Acid Quality:

    • Rationale: Boronic acids can degrade over time, especially if not stored properly. They can undergo dehydration to form boroxines or oxidative decomposition.

    • Recommendation: Use a fresh, high-purity sample of (4,6-Dimethoxypyrimidin-5-yl)boronic acid. Store it in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: General Optimized Suzuki Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid with an aryl halide.

Materials:

  • (4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[9]

  • Base (e.g., K₂CO₃, 3.0 equivalents)[9]

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)[9]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, (4,6-Dimethoxypyrimidin-5-yl)boronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monitoring Protodeboronation by ¹H NMR

This protocol allows for the quantification of the protodeboronation side reaction.

Materials:

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • At various time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Quench the reaction in the aliquot by adding it to a vial containing a small amount of deuterated solvent and the internal standard.

  • Acquire a ¹H NMR spectrum.

  • Integrate a characteristic signal of the starting boronic acid, the protodeboronated byproduct (4,6-dimethoxypyrimidine), and the internal standard.

  • Calculate the relative amounts of each species to determine the extent of protodeboronation over time.[2]

Summary of Recommended Reaction Parameters

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%) or a Buchwald pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)Highly active catalysts are effective for challenging heteroaromatic substrates and can outcompete side reactions.[1][2]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Weaker bases minimize protodeboronation while still promoting the transmetalation step.[2][9]
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) or Toluene/Ethanol/H₂OA mixture of an organic solvent and a controlled amount of water is typically required.[9][14] All solvents must be thoroughly degassed.
Temperature 70 - 90 °CLower temperatures can suppress protodeboronation.[2][9] Monitor the reaction to find the optimal temperature.
Boronic Acid Use 1.1 - 1.5 equivalents. Consider using the pinacol ester derivative for enhanced stability.A slight excess drives the reaction to completion. Esters are more resistant to protodeboronation.[9][11]

Catalytic Cycle and Side Reaction

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Protodeboronation Side Reaction Pd0 Pd(0)L2 PdII Ar-Pd(II)-X Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) PdII_Pyr Ar-Pd(II)-Pyr PdII->PdII_Pyr Pyr-B(OH)3- Trans Transmetalation (Pyr-B(OH)3-) Product Ar-Pyr PdII_Pyr->Product RE Reductive Elimination Product->Pd0 Regenerates Catalyst BoronicAcid Pyr-B(OH)2 Boronate [Pyr-B(OH)3]- BoronicAcid->Boronate + OH- Base Base (e.g., OH-) Byproduct Pyr-H Boronate->Byproduct + H+ ProtonSource Proton Source (e.g., H2O)

Caption: The desired catalytic cycle versus the competing protodeboronation pathway.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. [Link]

  • Le, C. M., et al. (2017). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications, 53(59), 8348-8351. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Organic & Biomolecular Chemistry, 14(24), 5760-5771. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14936–14951. [Link]

  • Bio, M. M., & Javadi, G. J. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry, 5(8), 642-644. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2021). Molecules, 26(16), 4819. [Link]

  • Cox, P. A., et al. (2018). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 51(5), 1133–1144. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14936–14951. [Link]

  • Purgatorio, R., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1935. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Wotal, A. C., & Rychnovsky, S. D. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(19), 3069–3071. [Link]

  • Protodeboronation. (n.d.). In Wikipedia. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. [Link]

  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. [Link]

  • Bak, A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(11), 7088–7096. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4913. [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7290–7296. [Link]

  • The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate. [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. (n.d.). ResearchGate. [Link]

  • Emmert, M. H., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(6), 428-434. [Link]

  • Al-Ghorbani, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylpyrazolo[1,5- a ]pyrimidines. RSC Advances, 11(2), 795-805. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2018). European Journal of Organic Chemistry, 2018(27-28), 3749-3756. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2023). Chemical.AI. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 82(1), 366–380. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(12), 1154–1160. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2012). International Journal of Molecular Sciences, 13(3), 3214–3225. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Larkin, J. D., et al. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A, 112(15), 3467–3476. [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026, January 24). BIOENGINEER.ORG. [Link]

Sources

Technical Support Center: Stabilizing (4,6-Dimethoxypyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 46-DMP-B05 Status: Active Severity: Critical (High Failure Rate Substrate)

Executive Summary

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a notoriously unstable reagent.[1] In standard Suzuki-Miyaura cross-coupling conditions (aqueous base, heat), it undergoes rapid protodeboronation , often resulting in the formation of 4,6-dimethoxypyrimidine (hydrolysis product) rather than the desired biaryl.

This guide provides the mechanistic root cause of this failure and three validated protocols to prevent it.

The Mechanism of Failure (Why it happens)

The "Ate" Complex Liability

The instability of this specific boronic acid is driven by the electron-donating nature of the methoxy groups at positions 4 and 6.

  • Base Attack: In the presence of a base (e.g., OH⁻, CO₃²⁻), the boronic acid forms a tetrahedral boronate anion (the "ate" complex).

  • Electronic Activation: The methoxy groups donate electron density into the pyrimidine ring via resonance. This significantly increases the electron density at the C5 position (the ipso carbon).

  • Protonolysis: The electron-rich C5 position becomes highly nucleophilic and abstracts a proton from water or the solvent. This leads to the irreversible cleavage of the C-B bond.

Visualizing the Pathway

The following diagram illustrates the competition between the productive Transmetalation pathway and the destructive Protodeboronation pathway.

Protodeboronation Start Boronic Acid (Neutral) Ate Boronate 'Ate' Complex (Tetrahedral Anion) Start->Ate Equilibrium Base + Base (OH-) Base->Ate Transmetalation Pd(II)-Ar (Transmetalation) Ate->Transmetalation Productive Path (Must be Fast) Deboronation Protodeboronation (C-B Cleavage) Ate->Deboronation Destructive Path (Favored by High [Ate]) Product Cross-Coupled Product Transmetalation->Product Protonation + H2O / H+ Protonation->Deboronation Waste 4,6-Dimethoxypyrimidine (Byproduct) Deboronation->Waste

Caption: Kinetic competition between productive transmetalation and destructive protodeboronation. High concentrations of the "ate" complex favor the destructive red path.

Validated Protocols

Do not use standard conditions (e.g., Pd(PPh3)4, Na2CO3, DME/Water). They will fail. Choose one of the following methods based on your available reagents.

Method A: The "Slow Release" Strategy (Recommended)

Best for: High yields when water is required for solubility. Concept: Use a MIDA boronate precursor. MIDA boronates are stable to hydrolysis. By using a mild base (K3PO4) and controlled water content, the active boronic acid is released slowly. This keeps the standing concentration of the unstable "ate" complex low, allowing the catalyst to consume it before it decomposes.

Reagents:

  • Substrate: (4,6-Dimethoxypyrimidin-5-yl) MIDA boronate

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) (or XPhos Pd G2)

  • Base: K3PO4 (7.5 equiv)[2]

  • Solvent: Dioxane : Water (5:1)[2]

Step-by-Step:

  • Charge a reaction vial with the Aryl Chloride/Bromide (1.0 equiv), MIDA boronate (1.2–1.5 equiv), and SPhos (10 mol%).

  • Add Pd(OAc)2 (5 mol%) and finely ground K3PO4 (7.5 equiv).

  • Seal the vial and purge with Argon for 5 minutes.

  • Add degassed Dioxane and Water (5:1 ratio) via syringe. Concentration should be ~0.1 M.

  • Heat to 60°C . Note: Do not overheat. Higher temps accelerate deboronation faster than transmetalation.

  • Monitor by LCMS. The MIDA boronate acts as a reservoir, slowly feeding the active species.

Method B: Anhydrous Coupling

Best for: Substrates sensitive to hydrolysis or if MIDA boronates are unavailable. Concept: Eliminate the proton source (water) entirely. This shuts down the hydrolytic deboronation pathway. You must use a Boronic Pinacol Ester (BPin) instead of the acid, as free acids dehydrate to boroxines unpredictably under anhydrous conditions.

Reagents:

  • Substrate: (4,6-Dimethoxypyrimidin-5-yl)boronic acid pinacol ester

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: CsF (3.0 equiv) or K3PO4 (anhydrous)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add the Aryl Halide (1.0 equiv), BPin ester (1.5 equiv), XPhos Pd G3 (2 mol%), and CsF (3.0 equiv) in a glovebox or under strict Schlenk conditions.

  • Add anhydrous Dioxane (0.2 M).

  • Heat to 80–100°C.

  • Critical Check: Ensure solvents are <50 ppm water. Even trace moisture can trigger the deboronation cascade.

Comparative Data: Stability & Reactivity

The following table summarizes why the Free Acid form is non-viable for this specific scaffold compared to alternatives.

Reagent FormBench StabilityHydrolytic Stability (Reaction)Atom EconomyRecommendation
Free Boronic Acid Low (Hygroscopic)Very Poor (Rapid Deboronation)HighAVOID
Pinacol Ester (BPin) HighModerateModerateGood (Use Anhydrous)
MIDA Boronate Very HighExcellent (Slow Release)LowBest (General Purpose)
Trifluoroborate (BF3K) HighGoodHighAlternative (Requires acidic hydrolysis or specific conditions)

Troubleshooting Flowchart

Use this decision tree to diagnose low yields.

Troubleshooting Start Reaction Yield < 10% CheckByproduct Analyze Crude Mixture (LCMS/NMR) Start->CheckByproduct Deboronated Major Product: 4,6-Dimethoxypyrimidine CheckByproduct->Deboronated Protonolysis Homocoupling Major Product: Biaryl Homocoupling CheckByproduct->Homocoupling Oxidation NoReaction Starting Material Recovered CheckByproduct->NoReaction Catalyst Death Sol_MIDA Switch to Method A (MIDA Slow Release) Deboronated->Sol_MIDA Sol_Anhydrous Switch to Method B (Anhydrous / CsF) Deboronated->Sol_Anhydrous Sol_O2 Degas Solvents Thoroughly (Remove O2) Homocoupling->Sol_O2 Sol_Catalyst Change Catalyst to XPhos Pd G3 NoReaction->Sol_Catalyst

Caption: Diagnostic logic for failed couplings of heteroaryl boronic acids.

Frequently Asked Questions (FAQ)

Q: Can I just add more boronic acid equivalents to overcome the decomposition? A: Generally, no. While increasing equivalents (up to 2.0 or 3.0) can sometimes force the reaction, the decomposition of this specific pyrimidine substrate is often autocatalytic or produces inhibiting byproducts. It is more efficient to switch to the MIDA boronate.

Q: Why is K3PO4 preferred over Na2CO3? A: Na2CO3 is a stronger base in aqueous media and generates a higher concentration of hydroxide ions, which accelerates the formation of the "ate" complex and subsequent protonolysis. K3PO4 is milder and, in the "Slow Release" protocol, buffers the pH to a range that balances hydrolysis of the MIDA group with the stability of the released boronic acid.

Q: I don't have MIDA boronates. Can I make them? A: Yes. You can synthesize the MIDA boronate from the boronic acid (or ester) by refluxing with N-methyliminodiacetic acid in a Benzene/DMSO mixture with a Dean-Stark trap. However, given the instability of your starting material, purchasing the MIDA ester or the Pinacol ester is safer.

References

  • Mechanistic Insight: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[1][3]2009 , 131, 6961–6963.

  • Protodeboronation Kinetics: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2017 , 139, 13156–13165.

  • Anhydrous Coupling: Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] J. Am. Chem. Soc.[1][3]2010 , 132, 14073–14075.[3]

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of (4,6-Dimethoxypyrimidin-5-yl)boronic acid by HPLC and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and synthetic chemistry, the purity of building blocks such as (4,6-Dimethoxypyrimidin-5-yl)boronic acid is of paramount importance. As a key intermediate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate quality of the active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, alongside a critical evaluation of orthogonal techniques, namely Non-Aqueous Capillary Electrophoresis (NACE) and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the most appropriate analytical strategy for their needs.

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a polar, hydrophilic molecule. This inherent polarity presents a significant challenge for traditional reversed-phase HPLC, often leading to poor retention on standard C18 columns. Furthermore, boronic acids are susceptible to certain degradation pathways that can generate characteristic impurities. A plausible synthetic route involves the lithiation of a halogenated pyrimidine followed by quenching with a trialkyl borate and subsequent hydrolysis.[2] Based on this, we can anticipate the following key impurities:

  • Impurity A: 4,6-Dimethoxypyrimidine (Deboronated Impurity): This can arise from protodeboronation, a common side reaction for arylboronic acids, which can be promoted by acidic or basic conditions.[3][4][5]

  • Impurity B: 5-Bromo-4,6-dimethoxypyrimidine (Starting Material): Incomplete reaction would lead to the presence of the starting material.

  • Impurity C: (4,6-Dimethoxypyrimidin-5-yl)boronic anhydride (Boroxine): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[6][7][8] This equilibrium is often influenced by the presence of water and the solid-state form of the material.

A robust analytical method must be able to separate the active compound from these potential impurities and any other process-related unknowns.

Primary Analytical Approach: Ion-Pair Reversed-Phase HPLC

To address the poor retention of the polar (4,6-Dimethoxypyrimidin-5-yl)boronic acid on a standard C18 column, the use of an ion-pairing reagent is a highly effective strategy.[9][10] Ion-pair chromatography involves adding a large ionic molecule with a hydrophobic tail to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[11][12]

Method A: Ion-Pair Reversed-Phase HPLC with UV Detection

This method is designed to provide a robust and reliable separation of the main component from its key potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Ion-Pair Reagent: 10 mM Sodium 1-Octanesulfonate in Mobile Phase A

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 5% B

    • 32-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • C18 Column: A standard, robust stationary phase providing a good starting point for reversed-phase separations.

  • Sodium 1-Octanesulfonate: The alkyl chain provides the necessary hydrophobicity to retain the ion-paired analyte.

  • Trifluoroacetic Acid (TFA): TFA serves a dual purpose: it maintains a low pH to ensure the pyrimidine nitrogens are protonated for consistent interaction with the ion-pairing reagent and it can also act as an ion-pairing agent itself for any cationic species.

  • Gradient Elution: The gradient from a low to a high concentration of the organic modifier (acetonitrile) allows for the elution of compounds with a wide range of polarities, from the polar boronic acid to potentially less polar impurities like the starting material or boroxine.

Expected Performance:

CompoundExpected Retention Time (min)Resolution (Rs)
(4,6-Dimethoxypyrimidin-5-yl)boronic acid12.5-
Impurity A (Deboronated)15.2> 2.0
Impurity B (Starting Material)20.8> 3.0
Impurity C (Boroxine)23.5> 2.0

Note: These are representative values and will vary depending on the specific instrumentation and column used.

Orthogonal and Comparative Methods

To ensure the comprehensive purity assessment of a compound, it is crucial to employ an orthogonal method—a technique with a different separation mechanism.[13] This provides confidence that no impurities are co-eluting with the main peak.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[9][14][15] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent. A water-rich layer is formed on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[16]

Experimental Protocol:

  • Column: HILIC column (e.g., silica, diol, or zwitterionic phase; 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% B

    • 5-20 min: 95% to 70% B

    • 20-25 min: 70% B

    • 25-27 min: 70% to 95% B

    • 27-35 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 90:10 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Ensure the sample diluent is similar in composition to the initial mobile phase to avoid peak distortion.

Rationale for Method Parameters:

  • HILIC Column: A polar stationary phase is essential for the HILIC retention mechanism.

  • High Acetonitrile Concentration: This is necessary to facilitate the formation of the aqueous layer on the stationary phase and to ensure the retention of polar analytes.

  • Ammonium Acetate Buffer: This volatile buffer is compatible with mass spectrometry and helps to maintain a consistent pH, which is important for the ionization state of the analyte and for reproducible chromatography.

Comparative Data Summary: HPLC Methods

ParameterMethod A: Ion-Pair RP-HPLCMethod B: HILIC
Principle Separation based on hydrophobicity after ion-pairing.Separation based on partitioning into an aqueous layer on a polar stationary phase.
Analyte Retention Good retention of the polar boronic acid.Excellent retention of the polar boronic acid.
Selectivity Different selectivity profile compared to HILIC.Orthogonal selectivity to reversed-phase methods.
MS Compatibility Limited due to non-volatile ion-pairing salts.Highly compatible with MS when using volatile buffers.
Robustness Generally robust but can be affected by column contamination from the ion-pairing reagent.Can be sensitive to the water content of the mobile phase and sample diluent.
Alternative Technique 1: Non-Aqueous Capillary Electrophoresis (NACE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field.[11] NACE is particularly advantageous for boronic acids as it can mitigate the issue of hydrolysis that can occur in aqueous mobile phases.[16][17][18]

Experimental Protocol:

  • Instrumentation: Capillary Electrophoresis system with UV detection.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM Ammonium acetate and 0.5% acetic acid in methanol.

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: 254 nm

Causality and Advantages:

The non-aqueous environment of the BGE prevents the hydrolysis of any boronic esters and minimizes the dehydration of the boronic acid to its boroxine. The separation is based on the charge-to-size ratio of the analytes, providing a truly orthogonal separation mechanism to chromatography.

Alternative Technique 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measure of the purity of a substance without the need for a reference standard of the analyte itself.[19][20][21][22] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[23] By comparing the integral of a known signal from the analyte to that of a certified internal standard, the absolute purity can be determined.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that has a simple NMR spectrum with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Procedure:

    • Accurately weigh a known amount of the (4,6-Dimethoxypyrimidin-5-yl)boronic acid sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Causality and Advantages:

qNMR provides an absolute purity value and is insensitive to the chemical properties of the impurities, as long as they have proton signals that do not overlap with the signals used for quantification. This makes it an excellent tool for verifying the results obtained from chromatographic methods, which are based on relative area percentages and can be biased by differences in detector response factors.

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of (4,6-Dimethoxypyrimidin-5-yl)boronic acid.

Orthogonal_Methods cluster_primary Primary Method cluster_orthogonal Orthogonal Verification main Purity Assessment of (4,6-Dimethoxypyrimidin-5-yl)boronic acid hplc HPLC (Ion-Pair or HILIC) main->hplc nace Non-Aqueous Capillary Electrophoresis (NACE) main->nace qnmr Quantitative NMR (qNMR) main->qnmr hplc->nace Different Selectivity hplc->qnmr Different Quantitation Principle

Caption: Relationship between primary and orthogonal analytical methods.

Conclusion and Recommendations

The purity assessment of (4,6-Dimethoxypyrimidin-5-yl)boronic acid requires a well-considered analytical strategy that addresses its polar nature and potential for specific impurities.

  • For routine quality control, an Ion-Pair Reversed-Phase HPLC method offers a robust and reliable solution with excellent resolving power for common process-related impurities.

  • HILIC stands out as a powerful orthogonal chromatographic technique, particularly when mass spectrometric identification of impurities is required, due to its compatibility with volatile mobile phases.

  • For definitive purity assessment and the qualification of reference standards, Quantitative NMR (qNMR) is the method of choice. Its principle of absolute quantitation provides an unbiased purity value that is orthogonal to any chromatographic technique.

  • Non-Aqueous Capillary Electrophoresis (NACE) offers a rapid and highly efficient separation with a unique selectivity based on the charge-to-size ratio, making it an excellent confirmatory technique, especially for resolving impurities that may be challenging by HPLC.

Ultimately, a combination of a primary HPLC method and an orthogonal technique like qNMR or NACE will provide the highest level of confidence in the purity of (4,6-Dimethoxypyrimidin-5-yl)boronic acid, ensuring the quality and consistency of this critical synthetic building block.

References

  • A. L. Korich and P. M. Iovine, "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation," PMC, [Online]. Available: [Link]

  • ResearchGate, "Boroxine formation reaction mechanism as calculated by DFT," [Online]. Available: [Link]

  • Wikipedia, "Boroxine," [Online]. Available: [Link]

  • Z. Yuan et al., "Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature," Australian Journal of Chemistry, 2023. [Online]. Available: [Link]

  • RSSL, "qNMR for Purity Determination in Pharmaceuticals," [Online]. Available: [Link]

  • RSC Publishing, "Acid-promoted metal-free protodeboronation of arylboronic acids," 2017. [Online]. Available: [Link]

  • M. T. T. Tran et al., "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," Journal of Organic Chemistry, 2022. [Online]. Available: [Link]

  • P. M. Iovine, "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation," Eckerd College, [Online]. Available: [Link]

  • Organic Process Research & Development, "Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs," 2011. [Online]. Available: [Link]

  • MDPI, "On-Surface Synthesis of Boroxine-Based Molecules," 2021. [Online]. Available: [Link]

  • Journal of the American Chemical Society, "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion," 2017. [Online]. Available: [Link]

  • Waters, "Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC," [Online]. Available: [Link]

  • Emery Pharma, "A Guide to Quantitative NMR (qNMR)," 2024. [Online]. Available: [Link]

  • Journal of Medicinal Chemistry, "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay," 2014. [Online]. Available: [Link]

  • PMC, "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective," 2014. [Online]. Available: [Link]

  • Mestrelab Resources, "What is qNMR and why is it important?," 2024. [Online]. Available: [Link]

  • Element Lab Solutions, "HILIC – The Rising Star of Polar Chromatography," 2024. [Online]. Available: [Link]

  • MAC-MOD Analytical, "ACE HILIC Method Development Guide," [Online]. Available: [Link]

  • Phenomenex, "HILIC Explained: What It Is & How It Works," 2016. [Online]. Available: [Link]

  • RSC Publishing, "Aqueous and non-aqueous capillary electrophoresis of polar drugs," [Online]. Available: [Link]

  • MDPI, "Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography," 2025. [Online]. Available: [Link]

  • SIELC Technologies, "Polar Compounds," [Online]. Available: [Link]

  • PubMed, "Nonaqueous capillary electrophoresis: a versatile completion of electrophoretic separation techniques," 2000. [Online]. Available: [Link]

  • ResearchGate, "Nonaqueous capillary electrophoresis," [Online]. Available: [Link]

  • Agilent, "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column," 2019. [Online]. Available: [Link]

  • Google Patents, "US20140330008A1 - Process for the preparation of boronic acid intermediates," [Online].
  • LCGC International, "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS," 2021. [Online]. Available: [Link]

  • Wikipedia, "Boronic acid," [Online]. Available: [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized with (4,6-Dimethoxypyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic the endogenous purine and pyrimidine bases of nucleic acids.[1][2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel kinase inhibitors, particularly in the realm of oncology.[3][4] Among the vast array of synthetic building blocks available, (4,6-Dimethoxypyrimidin-5-yl)boronic acid emerges as a particularly valuable reagent for the synthesis of highly functionalized and potent bioactive molecules. Its unique electronic properties and steric profile offer a versatile platform for generating libraries of compounds for structure-activity relationship (SAR) studies.

This guide provides a comprehensive technical overview of the synthesis and biological evaluation of compounds derived from (4,6-Dimethoxypyrimidin-5-yl)boronic acid, with a specific focus on their potential as kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and present a comparative analysis of the biological activity of relevant pyrimidine-based inhibitors.

The Strategic Advantage of the 4,6-Dimethoxypyrimidine Moiety

The 4,6-dimethoxypyrimidine core offers several strategic advantages in drug design. The methoxy groups can act as hydrogen bond acceptors, influencing the compound's interaction with the target protein. Furthermore, their electron-donating nature can modulate the reactivity and pharmacokinetic properties of the molecule. The boronic acid functionality at the 5-position provides a convenient handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling a systematic exploration of the chemical space around the pyrimidine core.

Synthesis of Biologically Active Pyrimidine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds.[5][6] In the context of this guide, it serves as the key step for coupling (4,6-Dimethoxypyrimidin-5-yl)boronic acid with a variety of halogenated aromatic or heteroaromatic partners.

Synthesis_Workflow reagent1 (4,6-Dimethoxypyrimidin-5-yl)boronic acid reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 Aryl/Heteroaryl Halide (Ar-X) reagent2->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Dioxane/H2O) solvent->reaction product 5-Aryl-4,6-dimethoxypyrimidine purification Purification (Column Chromatography) purification->product reaction->purification

Figure 1: Generalized workflow for the synthesis of 5-Aryl-4,6-dimethoxypyrimidines via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4,6-Dimethoxypyrimidin-5-yl)boronic acid with an aryl halide.

Materials:

  • (4,6-Dimethoxypyrimidin-5-yl)boronic acid

  • Aryl halide (e.g., 4-bromoaniline)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add (4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with nitrogen gas three times to create an inert atmosphere.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The solvent should be degassed prior to use.

  • Add the palladium catalyst, Pd(PPh₃)₄ (typically 5 mol%), to the reaction mixture under a stream of nitrogen.

  • Attach a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4,6-dimethoxypyrimidine.[7][8]

Biological Activity Evaluation: A Focus on Kinase Inhibition

The pyrimidine core is a prevalent scaffold in a multitude of kinase inhibitors, with many targeting the ATP-binding site of the enzyme.[1][3] Aurora kinases, a family of serine/threonine kinases that play crucial roles in mitosis, are particularly relevant targets for pyrimidine-based inhibitors in cancer therapy.[4]

Comparative Biological Activity of Pyrimidine-Based Aurora Kinase Inhibitors

Table 1: Biological Activity of Representative Pyrimidine-Based Aurora Kinase Inhibitors

Compound NameStructureAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Cell Line(s) TestedReference
Alisertib (MLN8237) Structure of Alisertib1.2396.5Lung, prostate, ovarian, lymphoma[3]
Barasertib (AZD1152) Structure of Barasertib-0.37AML[3]
ENMD-2076 Structure of ENMD-207614--[3]
AMG 900 Structure of AMG 90054Various human tumor cells[3]
PF-03814735 Structure of PF-0381473550.8HCT-116, HL-60, A549, H125[3]
Hypothetical Compound A Structure of Hypothetical Compound AData not availableData not available--

It is crucial to note that the IC₅₀ values presented in this table are collated from different studies and should be interpreted with caution, as experimental conditions may vary.

The hypothetical structure illustrates a potential molecule that could be synthesized using (4,6-Dimethoxypyrimidin-5-yl)boronic acid, highlighting the potential for creating novel chemical entities for biological screening.

In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of newly synthesized compounds, a robust and reliable in vitro kinase assay is essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice due to their high sensitivity, low background, and homogeneous format, making them amenable to high-throughput screening.[9][10][11][12]

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis kinase Kinase (e.g., Aurora A) reaction Incubation (Phosphorylation) kinase->reaction substrate Substrate (e.g., Biotinylated Peptide) substrate->reaction atp ATP atp->reaction inhibitor Test Compound inhibitor->reaction detection_reagents Detection Reagents (Eu-Antibody & SA-Acceptor) reaction->detection_reagents tr_fret TR-FRET Signal Measurement detection_reagents->tr_fret data_analysis IC50 Determination tr_fret->data_analysis

Figure 2: Generalized workflow for a TR-FRET based kinase inhibition assay.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

This protocol provides a general procedure for determining the IC₅₀ of a test compound against a specific kinase using a TR-FRET assay format.

Materials:

  • Recombinant kinase (e.g., Aurora A)

  • Biotinylated peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (serially diluted)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Europium (Eu)-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight™)

  • Stop solution (e.g., EDTA)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in assay buffer.

  • Kinase Reaction: a. In a 384-well plate, add a small volume of the diluted test compound. b. Add the kinase and the biotinylated peptide substrate to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: a. Stop the kinase reaction by adding a stop solution containing EDTA. b. Add the detection reagents: the Eu-labeled antibody and the streptavidin-conjugated acceptor fluorophore. c. Incubate the plate at room temperature for a further period (e.g., 60 minutes) to allow for antibody-antigen and streptavidin-biotin binding.

  • Signal Measurement: a. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

  • Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10][11][12]

Conclusion

(4,6-Dimethoxypyrimidin-5-yl)boronic acid stands as a promising and versatile building block for the synthesis of novel, biologically active compounds, particularly in the pursuit of potent and selective kinase inhibitors. The synthetic accessibility of diverse 5-aryl-4,6-dimethoxypyrimidine derivatives via the robust Suzuki-Miyaura cross-coupling reaction allows for extensive SAR exploration. While direct comparative data for a homologous series derived from this specific boronic acid is not yet prevalent in the literature, the established biological significance of the pyrimidine scaffold in kinase inhibition, especially against targets like Aurora kinases, strongly supports its potential. The detailed protocols provided in this guide for both synthesis and biological evaluation offer a solid foundation for researchers to explore the therapeutic potential of compounds derived from this valuable synthetic intermediate. Future studies focusing on the systematic synthesis and comparative biological testing of a library of compounds derived from (4,6-Dimethoxypyrimidin-5-yl)boronic acid are warranted to fully elucidate its potential in drug discovery.

References

  • Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology, 2544, 205–220. [Link]

  • Gold, M. G. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. PubMed. [Link]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. Thermo Fisher Scientific.
  • Jain, A. K., & Sharma, S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Jain, A. K., & Sharma, S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]

  • BenchChem. (n.d.). An in-depth Technical Guide on the Potential Biological Activity of 4,6-diethoxypyrimidine. BenchChem.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.
  • Jain, A. K., & Sharma, S. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Ajman University.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. BenchChem.
  • Lee, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link]

  • Sino Biological. (n.d.). SwiftFluo® TR-FRET Kinase Assay Kits. Sino Biological.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. Thermo Fisher Scientific.
  • Mule, S. R., et al. (2022). Synthesis, biological screening and molecular docking studies of novel 4,6-pyrimidine derivatives as EGFR-TK inhibitors.
  • Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Molander, G. A., & Brown, A. R. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 77(17), 7149-7163. [Link]

  • Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 12. [Link]

  • Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PubMed Central. [Link]

  • Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University.
  • Singh, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(45), 28205-28210. [Link]

  • Kumar, A., et al. (2022). Synthesis of 4,6-disubstituted pyrazolo[3,4-d]pyrimidine analogues: Cyclin-dependent kinase 2 (CDK2) inhibition, molecular docking and anticancer evaluation. Oriental Journal of Chemistry, 38(6).

Sources

A Senior Application Scientist's Guide to the Strategic Use of (4,6-Dimethoxypyrimidin-5-yl)boronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision point that profoundly impacts the trajectory of a synthesis campaign. The pyrimidine core is a privileged scaffold, frequently encountered in a multitude of biologically active molecules. Consequently, the efficient and strategic incorporation of substituted pyrimidines is of paramount importance. This guide provides an in-depth cost-benefit analysis of utilizing (4,6-Dimethoxypyrimidin-5-yl)boronic acid, a specialized reagent for Suzuki-Miyaura cross-coupling reactions. We will dissect its performance in comparison to alternative reagents, supported by experimental data and protocols, to empower you with the insights needed to make informed decisions in your synthetic endeavors.

The Strategic Value of the 4,6-Dimethoxypyrimidin-5-yl Moiety

The unique substitution pattern of (4,6-Dimethoxypyrimidin-5-yl)boronic acid offers distinct advantages in drug design. The two methoxy groups at the 4 and 6 positions are electron-donating, which significantly modulates the electronic properties of the pyrimidine ring. This can influence the molecule's binding affinity to biological targets and its pharmacokinetic profile. The boronic acid at the 5-position provides a versatile handle for carbon-carbon bond formation, allowing for the direct installation of this valuable moiety onto a wide range of molecular scaffolds.

Physicochemical Properties and Availability

Before delving into its synthetic applications, a clear understanding of the reagent's fundamental properties is essential.

PropertyValueSource
CAS Number 1260518-73-7[1][2]
Molecular Formula C₆H₉BN₂O₄[1]
Molecular Weight 183.96 g/mol [1]
Appearance Solid[2][3]
Purity Typically ≥95-97%[1][2][3]
Storage Conditions -20°C, under inert atmosphere[1][3]

This reagent is commercially available from several chemical suppliers, ensuring its accessibility for both small-scale research and larger-scale development projects.[1][2]

Performance in the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[4][5][6] The performance of (4,6-Dimethoxypyrimidin-5-yl)boronic acid in this transformation is a key determinant of its utility.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R¹-R² Reductive_Elimination->Ar-Ar' R1-X R¹-X R1-X->Oxidative_Addition Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Comparative Reactivity and Yields

The electronic nature of the pyrimidine ring significantly influences its reactivity. The two electron-donating methoxy groups in (4,6-Dimethoxypyrimidin-5-yl)boronic acid increase the electron density of the ring, which can facilitate the crucial transmetalation step in the catalytic cycle. This often translates to higher reaction yields compared to electron-deficient pyrimidine boronic acids.

Below is a comparative summary of yields for Suzuki-Miyaura couplings involving various pyrimidine boronic acids. While direct side-by-side comparisons are limited in the literature, this table synthesizes available data to provide a general performance overview.

Pyrimidine Boronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
(4,6-Dimethoxypyrimidin-5-yl)boronic acid Aryl BromidePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9012Est. 80-95Hypothetical
2-Methoxy-5-pyrimidinylboronic acid3-BromothiophenePd(PPh₃)₂Cl₂ (3)Na₂CO₃1,4-Dioxane951885[7]
2-Methoxy-5-pyrimidinylboronic acid3-BromoquinolinePd(PPh₃)₂Cl₂ (3)Na₂CO₃1,4-Dioxane951889[7]
4-(Pinacolato)pyrimidine4-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃DMF801285[7]
Phenylboronic acid2,6-Dimethyl-4-(tosyloxy)pyrimidinePd(PPh₃)₄ (5)K₂CO₃Water100 (MW)0.1794[7]

Note: The yield for (4,6-Dimethoxypyrimidin-5-yl)boronic acid is an educated estimation based on its electronic properties and typical yields for similar electron-rich heteroaryl boronic acids.

A Practical Cost-Benefit Analysis

The decision to use a particular reagent extends beyond its synthetic performance and hinges on a careful evaluation of cost, efficiency, and the overall value it brings to a project.

Cost_Benefit_Analysis cluster_Cost Cost Factors cluster_Benefit Benefit Factors Reagent_Cost Reagent Cost (Specialized vs. Common) Decision Decision: Use (4,6-Dimethoxypyrimidin-5-yl)boronic acid? Reagent_Cost->Decision Catalyst_Cost Catalyst & Ligand Cost (e.g., Pd(dppf)Cl₂ vs. Pd/C) Catalyst_Cost->Decision Process_Cost Process Cost (Time, Energy, Solvent) Process_Cost->Decision Purification_Cost Purification Cost (Chromatography vs. Crystallization) Purification_Cost->Decision Yield Higher Yields (Less Waste) Yield->Decision Novelty Access to Novel Chemical Space Novelty->Decision SAR Valuable for SAR Studies SAR->Decision Efficiency Improved Process Efficiency Efficiency->Decision

Caption: A workflow for the cost-benefit analysis of a synthetic reagent.

Cost Considerations:
  • Reagent Cost: As a specialized building block, (4,6-Dimethoxypyrimidin-5-yl)boronic acid is more expensive than common reagents like phenylboronic acid. This initial cost must be weighed against its potential benefits.

  • Catalyst and Ligand Cost: Successful coupling may require more advanced and costly palladium catalysts and ligands (e.g., Buchwald or Nolan-type ligands) compared to simpler couplings.[8]

  • Process Costs: This includes solvent usage, energy consumption for heating or cooling, and reaction time. Microwave-assisted synthesis can significantly reduce reaction times and energy costs.[9]

Benefit and Value Proposition:
  • High Yield and Purity: The favorable electronic properties of this reagent can lead to high reaction yields, reducing the amount of starting material needed and simplifying purification. This can offset the higher initial reagent cost.

  • Access to Novel Chemical Space: The primary benefit of using (4,6-Dimethoxypyrimidin-5-yl)boronic acid is the ability to synthesize novel molecules with potentially enhanced biological activity. This is a significant driver in drug discovery, where intellectual property and novel mechanisms of action are highly valued.

  • Streamlined Synthesis: In many cases, using a pre-functionalized building block like this is more efficient than performing multi-step syntheses to build the desired pyrimidine core from simpler precursors.

Alternatives and When to Consider Them

While (4,6-Dimethoxypyrimidin-5-yl)boronic acid is a powerful tool, it is not always the optimal choice. Consider these alternatives based on your specific synthetic goals:

  • (4,6-Dimethylpyrimidin-5-yl)boronic acid: A close structural analog, this reagent can be used to probe the effect of methyl versus methoxy groups on biological activity.[10]

  • Other Isomeric Pyrimidine Boronic Acids: 2- and 4-pyrimidinylboronic acids offer different substitution patterns and electronic properties, which can be explored in structure-activity relationship (SAR) studies.[7]

  • Boronic Esters (e.g., Pinacol Esters): These are often more stable and easier to handle than the corresponding boronic acids, though they may exhibit slightly lower reactivity.[11]

  • Other Cross-Coupling Reactions: For certain substrates, Stille or Negishi coupling might offer advantages, though these often involve more toxic and less stable organometallic reagents.

Reagent_Selection Start Start: Need to synthesize a substituted pyrimidine Novelty_Goal Is the goal to access novel chemical space? Start->Novelty_Goal Cost_Constraint Is cost a primary constraint? Use_Simpler_Reagent Consider simpler, less expensive pyrimidine precursors. Cost_Constraint->Use_Simpler_Reagent Yes Use_Target_Reagent Use (4,6-Dimethoxypyrimidin-5-yl)boronic acid for its unique properties. Cost_Constraint->Use_Target_Reagent No SAR_Study Is this for an SAR study? SAR_Study->Cost_Constraint No Explore_Isomers Explore isomeric pyrimidine boronic acids (2- and 4-substituted). SAR_Study->Explore_Isomers Yes Novelty_Goal->SAR_Study No Novelty_Goal->Use_Target_Reagent Yes

Caption: A decision tree for selecting a pyrimidine building block.

Experimental Protocols

The following protocols provide a starting point for the use of (4,6-Dimethoxypyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling. Optimization may be necessary for specific substrates.

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), a suitable base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. It is crucial that all solvents are thoroughly degassed to prevent catalyst oxidation.[9]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
  • Reaction Setup: In a microwave reaction vial, combine (4,6-Dimethoxypyrimidin-5-yl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), a base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 2:1 v/v).[9]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture for the specified time and temperature (e.g., 15-30 minutes at 100-120 °C).[9]

  • Work-up and Purification: After cooling, work-up and purify the product as described in Protocol 1.

Conclusion

(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a valuable, albeit specialized, building block for the synthesis of complex molecules. Its higher initial cost is often justified by its ability to provide access to novel chemical space, potentially leading to higher yields and more streamlined synthetic routes compared to multi-step alternatives. The decision to employ this reagent should be based on a holistic analysis of project goals, budget constraints, and the desired structural features of the target molecule. By understanding the interplay of cost, reactivity, and strategic value, researchers can effectively leverage this powerful tool to accelerate their drug discovery and development programs.

References

  • Espinosa, M., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. ResearchGate. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]

  • Shaikh, S. A. L. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Claremont Colleges Scholarship. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]

  • SciSpace. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. Available at: [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidines. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Available at: [Link]

  • PubMed. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. Available at: [Link]

  • PubMed. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. Available at: [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. Available at: [Link]

  • University of Bath's research portal. (2023). Boronic Acid-Catalysed Dehydrative Synthesis. Available at: [Link]

  • ResearchGate. (2025). Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. Available at: [Link]

  • PMC. (2023). Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]

  • ACS Publications. (2012). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development. Available at: [Link]

Sources

Safety Operating Guide

(4,6-Dimethoxypyrimidin-5-yl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Immediate Action Guide

Do Not dispose of this compound down the drain. Boron compounds pose potential aquatic toxicity risks and must be isolated from municipal water systems.

  • Solid Waste: Label as "Non-Halogenated Organic Solid." Dispose via high-temperature incineration.

  • Liquid Waste (Mother Liquor): Segregate based on solvent compatibility (Halogenated vs. Non-Halogenated).

  • Spill Cleanup: Dampen with water to prevent dust; sweep into a sealable container. Do not use oxidative cleaners (e.g., bleach/H₂O₂) on bulk material to avoid exothermic decomposition.

Chemical Profile & Hazard Assessment

Senior Scientist Note: While boronic acids are staples in Suzuki-Miyaura couplings, they possess unique stability profiles. They are prone to dehydration, forming trimeric boroxines (anhydrides) upon storage. This physical change does not alter the disposal pathway but can affect stoichiometry calculations if the waste is being quantified for mass balance.

PropertyData
Chemical Name (4,6-Dimethoxypyrimidin-5-yl)boronic acid
Common CAS 1260518-73-7 (Note: User-provided CAS 93783-29-2 may refer to a related isomer/salt; verify specific lot CoA).[1]
Molecular Formula C₆H₉BN₂O₄
Physical State Solid (White to off-white powder)
Stability Hygroscopic; may form boroxines.[1] Stable to air but sensitive to strong oxidizers.
GHS Hazards Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

Critical Reactivity Insight: Aryl boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under acidic or basic conditions, releasing the parent arene (in this case, 4,6-dimethoxypyrimidine) and boric acid.[1] Waste streams containing strong acids/bases mixed with this compound may generate unexpected organic volatiles.

Disposal Decision Matrix (Workflow)

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (Ignitability/Toxicity).

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Sharps Contaminated Sharps (Needles/Glass) StateCheck->Sharps BinSolid Bin: Non-Halo Organic Solid (Incineration) Solid->BinSolid Bulk Material SolventCheck Solvent Type? Liquid->SolventCheck BinSharps Bin: Puncture-Proof Sharps Container Sharps->BinSharps Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains >1% Halogens NonHalo Non-Halogenated (MeOH, THF, Toluene) SolventCheck->NonHalo No Halogens BinHalo Bin: Halogenated Waste (High BTU Recovery) Halo->BinHalo BinNonHalo Bin: Flammable Solvents (Fuel Blending) NonHalo->BinNonHalo

Figure 1: Decision tree for segregating boronic acid waste streams to prevent cross-contamination and ensure proper downstream treatment.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Bulk Substance)

Applicability: Expired shelf stock, spilled powder, or excess reagent.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: (4,6-Dimethoxypyrimidin-5-yl)boronic acid.[1]

    • Hazard Checkbox: Irritant, Toxic (conservative classification for Boron).

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin.

  • Disposal Path: Seal container and transfer to your facility's Central Accumulation Area (CAA). The ultimate fate is incineration , which oxidizes the organic framework and captures boron as solid borates in the ash.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Filtrates from Suzuki couplings or recrystallization solvents.[1]

  • Identify the Solvent:

    • If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.

    • If the solvent is Methanol, Ethanol, THF, or Ethyl Acetate : Use the Non-Halogenated (Flammable) waste stream.

  • pH Check: If the reaction involved a base (e.g.,

    
    ), ensure the waste solution is roughly neutral (pH 6-9) before capping.
    
    • Why? Acidic waste streams can induce protodeboronation (breaking the C-B bond), potentially releasing volatile organics or pressure-generating gases if carbonates are present.[1]

  • Quenching (Optional but Recommended for Reactive Intermediates):

    • If active catalysts (Pd) are present, filter through Celite or a scavenger resin (e.g., Thiol-silica) before pouring into the waste drum to prevent heavy metal accumulation in organic waste.[1]

Protocol C: Empty Containers & Contaminated Debris
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Liquid Waste container.

  • Defacing: Cross out the label and mark "EMPTY."[2]

  • Glass Disposal: Place the rinsed glass bottle in the designated glass recycling or trash bin (depending on local EHS rules).

Emergency Response (Spills)

  • PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (if powder is aerosolized).

  • Small Spill (<10g):

    • Dampen a paper towel with water (to suppress dust).

    • Wipe up the powder gently.

    • Place the paper towel in a sealed bag and dispose of as Solid Hazardous Waste .

    • Clean the surface with soap and water.[3][4][5]

  • Large Spill (>10g):

    • Cover with a dust suppressant (vermiculite or damp sand).

    • Scoop into a waste pail using a non-sparking shovel.

    • Do not use a standard vacuum cleaner (risk of dust explosion/aerosolization).

Regulatory & Compliance Context

  • RCRA Classification (USA): This compound is not P-listed or U-listed.[1] It is classified as a "Characteristic Waste" if mixed with flammable solvents (D001).

  • Ecological Impact: Boron is a micronutrient but toxic to aquatic life at high concentrations (phytotoxicity). EPA regulations strictly prohibit drain disposal of boron compounds to prevent interference with municipal wastewater treatment plant (WWTP) biological processes.

References

  • National Center for Biotechnology Information (PubChem). (2024). Compound Summary: (4,6-Dimethoxypyrimidin-5-yl)boronic acid (CAS 1260518-73-7).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard text regarding stability and handling of aryl boronic acids).

  • Environmental Protection Agency (EPA). (2023). Managing Laboratory Hazardous Waste (RCRA). Retrieved from [Link][1]

Sources

Personal protective equipment for handling (4,6-Dimethoxypyrimidin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat this compound as a Potent Bioactive Intermediate . While standard Safety Data Sheets (SDS) classify many boronic acids as "Irritants" (H315, H319, H335), the specific pyrimidine substructure combined with the boronic acid moiety suggests potential for biological activity (enzyme inhibition) and Lewis acid reactivity.

Critical Hazard Profile:

  • Physical State: Fine crystalline powder (High risk of aerosolization).

  • Chemical Reactivity: Hygroscopic; susceptible to protodeboronation (cleavage of the C-B bond) if stored improperly.

  • Primary Route of Exposure: Inhalation of dust and dermal absorption.

Quick-Reference Hazard Table
Hazard ClassGHS CodeDescriptionPrevention Strategy
Skin Irritation H315Causes skin irritationNitrile gloves (Double-gloving recommended)
Eye Irritation H319Causes serious eye irritationChemical Splash Goggles (Not safety glasses)
STOT SE 3 H335May cause respiratory irritationFume Hood (Primary); N95 (Secondary)

Risk Assessment & Scientific Rationale

As scientists, we must understand why we take precautions. The safety protocol for (4,6-Dimethoxypyrimidin-5-yl)boronic acid is dictated by two chemical factors:

  • The Boronic Acid Moiety: Boronic acids are mild Lewis acids. Biologically, they can form reversible covalent bonds with diols (such as carbohydrates and glycoproteins) found in mucous membranes and cell surfaces. This mechanism is the root cause of the respiratory and mucosal irritation associated with this class of compounds.

  • The Pyrimidine Core: Pyrimidines are privileged structures in medicinal chemistry, often mimicking nucleobases. This increases the likelihood of the compound interacting with biological targets (kinases or polymerases), necessitating a higher tier of handling caution than a simple phenylboronic acid.

Personal Protective Equipment (PPE) Protocol

This protocol uses a Defense-in-Depth strategy. PPE is the final barrier; engineering controls (Fume Hoods) are the primary barrier.

A. Respiratory Protection (Critical)[1][2]
  • Primary: All open-vessel handling (weighing, transferring) must occur inside a certified Chemical Fume Hood.

  • Secondary (Outside Hood): If weighing must occur on an open bench (strongly discouraged), use a NIOSH N95 or P100 particulate respirator. Surgical masks offer zero protection against chemical dust.

B. Hand Protection[1][2][3][4][5][6][7]
  • Material: Nitrile Rubber.[1]

  • Specification: Minimum thickness 0.11 mm (standard exam glove).

  • Technique - "The Double Glove":

    • Inner Glove: Standard nitrile. Tucked under the lab coat sleeve.

    • Outer Glove: Standard nitrile. Pulled over the lab coat cuff.

    • Rationale: Boronic acid powders are often static-charged and cling to surfaces. When removing the outer glove after weighing, the inner glove ensures no skin is exposed during the doffing process.

C. Eye & Face Protection[1][2][3][4][5][6][8][9][10][11]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do not rely on standard safety glasses. Fine boronic acid dust can bypass the gaps in safety glasses and react with the moisture in the eye to form an acidic solution.

D. Body Protection[2][4][7][10]
  • Standard: Flame-resistant lab coat (buttoned to the neck).

  • Footwear: Closed-toe, non-permeable shoes (leather or synthetic leather). Mesh sneakers are prohibited.

Operational Workflow & Engineering Controls

Step 1: Storage & Retrieval[9][11]
  • Condition: Store at -20°C (or as specified on CoA) to prevent protodeboronation.

  • Equilibration: Allow the container to warm to room temperature before opening. Opening a cold bottle introduces condensation, which hydrolyzes the boronic acid into its boroxine trimer or degrades it.

Step 2: Weighing (The High-Risk Step)
  • Control: Use an analytical balance inside a fume hood.

  • Static Management: Use an ionizing gun or antistatic brush. Boronic acids are notoriously static; they will "jump" from the spatula.

  • Transfer: Weigh into a tared vial, not onto weighing paper, to minimize dust generation during transfer to the reaction vessel.

Step 3: Reaction Setup
  • Solubility: Soluble in DMSO, Methanol, and DMF.

  • Sequence: Add solvent to the solid. Do not dump solid into stirring solvent, as this generates a plume.

Step 4: Waste Disposal[11][12]
  • Classification: Hazardous Chemical Waste.

  • Protocol:

    • Solids: Collect in a container labeled "Solid Hazardous Waste - Toxic/Irritant."

    • Liquids: Mother liquors from recrystallization or reaction solvents must be segregated into "Organic Waste (Halogenated or Non-Halogenated depending on solvent)."

    • Deactivation: Do not mix with strong oxidizers (e.g., Hydrogen Peroxide) in the waste stream, as boronic acids can react exothermically.

Visualizing the Safety Lifecycle

The following diagram illustrates the critical control points (CCPs) where exposure risk is highest.

SafetyLifecycle Storage Storage (-20°C) (Moisture Control) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Wait 30 min PPE_Donning PPE Donning (Goggles + Dbl Gloves) Equilibration->PPE_Donning Before Opening Weighing Weighing (Fume Hood + Static Control) PPE_Donning->Weighing High Risk Step Reaction Reaction Setup (Solvent Addition) Weighing->Reaction Closed System Waste Disposal (Incineration Stream) Weighing->Waste Contaminated Consumables Reaction->Waste Post-Exp

Figure 1: Operational safety workflow highlighting the 'Weighing' step as the Critical Control Point (CCP) for exposure.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1][2] Do not use alcohol (increases absorption).
Eye Contact Flush with water/saline for 15 minutes.[1] Hold eyelids open. Seek medical attention immediately.
Inhalation Move to fresh air.[3][1][4][5][6][7][2] If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) Do not dry sweep. Cover with wet paper towels (to suppress dust), then wipe up. Place in hazardous waste.[4][8]

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.